molecular formula C10H12BrFN2 B13538276 1-(5-Bromo-2-fluorophenyl)piperazine

1-(5-Bromo-2-fluorophenyl)piperazine

Katalognummer: B13538276
Molekulargewicht: 259.12 g/mol
InChI-Schlüssel: JQKIXKTYQNHZGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-fluorophenyl)piperazine (CAS 1178641-70-7) is a high-purity chemical building block of significant interest in pharmaceutical and medicinal chemistry research. With a molecular formula of C₁₀H₁₂BrFN₂ and a molecular weight of 259.12 g/mol, this compound features a piperazine ring attached to a bromo- and fluoro- substituted phenyl ring, a common structural motif in bioactive molecules . This compound serves as a versatile synthetic intermediate, particularly in the discovery and development of central nervous system (CNS) active compounds. Its structure makes it a valuable precursor for generating lead compounds intended for biological activity screening . Researchers utilize this scaffold in the synthesis of potential antidepressants and neuropsychiatric agents . The compound is characterized by a TPSA of 15.27 Ų and a LogP of 1.9978 . For safe handling, please note the hazard statements H315-H319-H320, which indicate it may cause skin and eye irritation . This product is provided with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only. It is not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H12BrFN2

Molekulargewicht

259.12 g/mol

IUPAC-Name

1-(5-bromo-2-fluorophenyl)piperazine

InChI

InChI=1S/C10H12BrFN2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI-Schlüssel

JQKIXKTYQNHZGB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Br)F

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Monograph: 1-(5-Bromo-2-fluorophenyl)piperazine Derivatives

[1][2]

Executive Summary

1-(5-Bromo-2-fluorophenyl)piperazine is a privileged scaffold in medicinal chemistry, serving as a versatile building block for G-Protein Coupled Receptor (GPCR) ligands.[1] Its structural architecture combines a lipophilic, electron-deficient phenyl ring with a polar, basic piperazine moiety. The specific 2-fluoro, 5-bromo substitution pattern is non-trivial; the ortho-fluorine atom imparts metabolic stability and restricts conformational freedom via electrostatic repulsion, while the meta-bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries.[1]

Key Applications:

  • 5-HT7 Receptor Antagonists: Used in the development of cognitive enhancers and antipsychotics.[1]

  • 5-HT2A/D2 Modulators: Core pharmacophore for atypical antipsychotics.[1]

  • Kinase Inhibitors: The piperazine tail often solubilizes kinase cores.

Chemical Architecture & Properties[2][3]

Structural Identity

The molecule consists of a piperazine ring attached to the C1 position of a benzene ring. The benzene is substituted with a fluorine atom at C2 and a bromine atom at C5.

  • IUPAC Name: 1-(5-Bromo-2-fluorophenyl)piperazine[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.12 g/mol

  • SMILES: FC1=C(N2CCNCC2)C=C(Br)C=C1

  • Key Physicochemical Properties:

    • pKa (calc): ~8.5 (Piperazine secondary amine)

    • LogP (calc): ~2.3 (Moderate lipophilicity, CNS penetrant)

    • H-Bond Donors: 1 (NH)[1]

    • H-Bond Acceptors: 3 (N, N, F)[2]

Reactivity Profile

The C5-Bromine is electronically deactivated relative to the C2-Fluorine but is highly reactive toward oxidative addition by Pd(0) species.[1] The secondary amine of the piperazine is a potent nucleophile, requiring protection (e.g., Boc) if further functionalization of the aryl ring is intended before coupling.

Synthesis & Regiochemistry[3][5][6]

The synthesis of this specific isomer relies on controlling the regioselectivity of Nucleophilic Aromatic Substitution (

3
The Route (Preferred)

The most efficient route utilizes 4-bromo-1,2-difluorobenzene as the starting material.[1]

  • Substrate: 1,2-Difluoro-4-bromobenzene.[1]

  • Nucleophile: Piperazine (used in excess to prevent bis-arylation).[1]

  • Regioselectivity Logic:

    • The substrate has two leaving groups (fluorines) at C1 and C2.

    • The Bromine atom is at C4.

    • Site C1 (meta to Br): Less activated.

    • Site C2 (para to Br): Activated by the inductive electron-withdrawing effect (-I) of the para-bromine.[1]

    • Result: Nucleophilic attack occurs predominantly at C2 , displacing the fluorine.

    • Numbering Shift: The carbon attached to the piperazine becomes C1. The remaining fluorine (originally at C1) is now at C2. The bromine (originally at C4) is now at C5.

    • Product: 1-(5-Bromo-2-fluorophenyl)piperazine .[1]

Synthetic Workflow Diagram

SynthesisSM4-Bromo-1,2-difluorobenzene(Substrate)TSMeisenheimer Complex(Stabilized by p-Br)SM->TSK2CO3, DMSO100°CPipPiperazine(Nucleophile, 3-5 eq)Pip->TSProd1-(5-Bromo-2-fluorophenyl)piperazine(Target)TS->ProdMajor Path(Attack para to Br)ByProd1-(4-Bromo-2-fluorophenyl)piperazine(Minor Isomer)TS->ByProdMinor Path(Attack meta to Br)

Caption: Regioselective synthesis via nucleophilic aromatic substitution (

Experimental Protocol

Objective: Synthesis of 1-(5-Bromo-2-fluorophenyl)piperazine from 4-bromo-1,2-difluorobenzene.

Materials
  • 4-Bromo-1,2-difluorobenzene (1.0 eq)[1]

  • Piperazine (anhydrous) (4.0 eq) – Excess prevents dimer formation.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate / Water (for workup)

Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperazine (40 mmol) and

    
      (20 mmol) in DMSO (20 mL).
    
  • Addition: Add 4-bromo-1,2-difluorobenzene (10 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1] The product typically elutes as a distinct peak (

    
    ).
    
  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Crucial Step: Wash the organic layer with water (

      
      ) and brine to remove DMSO and excess piperazine.
      
  • Purification:

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography on silica gel.[1] Gradient: 0%

      
       10% Methanol in Dichloromethane (with 1% 
      
      
      additive).
  • Characterization:

    • 1H NMR (DMSO-d6): Look for aromatic protons showing the 1,2,5-substitution pattern (doublet, doublet of doublets, doublet). Piperazine protons appear as two multiplets around 2.8–3.0 ppm.[1]

Pharmacological Significance & SAR

The 1-(5-bromo-2-fluorophenyl)piperazine moiety is a "privileged structure" for aminergic GPCRs.[1]

Structure-Activity Relationship (SAR)[1]
  • Piperazine Nitrogen (

    
    ):  The basic nitrogen is essential for forming a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the GPCR binding pocket.
    
  • 2-Fluoro Substituent:

    • Conformation: Forces the phenyl ring to twist relative to the piperazine, often improving selectivity for 5-HT receptors over

      
      -adrenergic receptors.[1]
      
    • Metabolism: Blocks metabolic hydroxylation at the electron-rich ortho position.[1]

  • 5-Bromo Substituent:

    • Halogen Bonding: Can engage in halogen bonding with carbonyl backbone residues in the receptor.

    • Synthetic Handle: The primary value is synthetic. It allows the attachment of biaryl or heteroaryl groups to reach secondary binding pockets (e.g., the "extended binding pocket" in 5-HT7).

Signaling Pathway Interaction

Compounds derived from this scaffold typically act as antagonists or partial agonists .[1]

SignalingLigandArylpiperazine LigandRec5-HT7 Receptor(Gs-coupled)Ligand->RecBinding (Ki < 10 nM)GsGαs ProteinRec->GsActivationACAdenylyl CyclaseGs->ACStimulatescAMPcAMP ProductionAC->cAMPIncreasesPKAPKA ActivationcAMP->PKAEffectCognitive Enhancement /Antidepressant EffectPKA->Effect

Caption: Canonical signaling pathway for 5-HT7 agonists. Antagonists derived from this scaffold block the Gs -> AC cascade.[1]

References

  • Regioselectivity in SnAr Reactions

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Ed. Wiley, 2019. (Foundational text on nucleophilic aromatic substitution rules).

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273-412. (Classic review establishing the activating effects of halogens).

  • Piperazine Synthesis Methodologies

    • Mullins, S. J., et al. (2020).[4][5] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 25(9), 2196. Link

    • Ricci, A.[2][6] (2000). "Modern Amination Methods." Wiley-VCH.[1] (Covers Buchwald-Hartwig vs SnAr strategies).

  • Medicinal Chemistry of Phenylpiperazines

    • Leopoldo, M., et al. (2011). "Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry, 47(27), 6616-6624. (Demonstrates the utility of the arylpiperazine scaffold in 5-HT7 ligand design).

    • Glennon, R. A., et al. (2002). "5-HT7 receptor binding of arylpiperazines." Bioorganic & Medicinal Chemistry Letters, 12(17), 2463-2467.

  • Related Chemical Data

    • PubChem CID 54239 (1-(4-Fluorophenyl)piperazine - Structural Analog).[1] Link

    • CAS 1584559-96-5 (Sulfonyl derivative of the title compound, verifying the existence of the 5-bromo-2-fluoro substitution pattern).[1]

Technical Guide: Solubility and Stability of 1-(5-Bromo-2-fluorophenyl)piperazine

[1]

Chemical Identity & Physicochemical Core

1-(5-Bromo-2-fluorophenyl)piperazine is a disubstituted phenylpiperazine.[1] Its stability and solubility profile are governed by the electronic effects of the halogenated phenyl ring on the piperazine nitrogen atoms.

PropertySpecification
IUPAC Name 1-(5-Bromo-2-fluorophenyl)piperazine
Molecular Formula C

H

BrFN

Molecular Weight 259.12 g/mol (Free Base)
Physical State Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt)
pKa (Calculated) N4 (Distal): 8.9 – 9.2 (Basic) N1 (Proximal): < 2.0 (Non-basic due to conjugation with electron-poor phenyl ring)
LogP (Estimated) 2.8 – 3.2 (Lipophilic)
Structural Insight

The molecule contains two nitrogen centers with distinct reactivities:[1][2]

  • N1 (Anilinic Nitrogen): Directly attached to the phenyl ring. The electron-withdrawing nature of the ortho-fluorine and meta-bromine atoms significantly reduces the electron density on this nitrogen, rendering it non-basic at physiological pH.[1] It is resistant to protonation.

  • N4 (Aliphatic Nitrogen): This secondary amine retains typical aliphatic basicity (pKa ~9.0), making it the primary site for salt formation (e.g., Hydrochloride, Fumarate) and the solubility-determining center in aqueous media.

Solubility Profile & Formulation Strategy

The solubility of 1-(5-Bromo-2-fluorophenyl)piperazine is highly pH-dependent.[1] Researchers must distinguish between the Free Base and the Salt forms when designing experiments.

Solvent Compatibility Table[1]
SolventSolubility (Free Base)Solubility (HCl Salt)Application Notes
Water (pH 7) Low (< 0.1 mg/mL)High (> 20 mg/mL)Salt form required for aqueous stock solutions.[1]
DMSO High (> 50 mg/mL)High (> 50 mg/mL)Preferred solvent for biological assay stocks (10-100 mM).
Ethanol High (> 20 mg/mL)Moderate (~ 10 mg/mL)Suitable for chemical synthesis; heating may be required for salts.
Dichloromethane High (> 100 mg/mL)Low / InsolubleExcellent for extraction of the free base during workup.
Acetonitrile HighLowCommon mobile phase for HPLC analysis.
pH-Dependent Ionization Logic

The solubility transitions are driven by the protonation of the N4 nitrogen. Below pH 7, the molecule exists predominantly as a mono-cation, drastically increasing aqueous solubility.

IonizationFBFree Base(Neutral, Lipophilic)Soluble in DCM/DMSOMCMono-Cation(Protonated at N4)Water SolubleFB->MC+ H+ (pH < 8.5)MC->FB+ OH- (pH > 9.5)DCDi-Cation(Protonated at N1 & N4)Unlikely at pH > 0MC->DC+ H+ (Strong Acid Only)

Figure 1: Ionization states governing solubility. The transition from Free Base to Mono-Cation is the critical step for formulation.

Stability Profile & Degradation Pathways[1]

While the phenylpiperazine scaffold is generally robust, the specific halogen substitution pattern introduces unique sensitivities.

Thermal Stability
  • Solid State: The HCl salt is stable at room temperature for >2 years if stored dry. The free base may be prone to slow oxidation and should be stored at -20°C.

  • Solution: Stable in DMSO for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation or hydrolysis of impurities.[1]

Degradation Risks[1]
  • N-Oxidation: The secondary amine (N4) is susceptible to oxidation by peroxides or atmospheric oxygen over long periods, forming the N-oxide.

  • Photolytic Dehalogenation: Although the C-F bond is strong, the C-Br bond at the meta position is susceptible to homolytic cleavage under intense UV irradiation, leading to radical formation and polymerization/discoloration (darkening of the solid).

  • Hygroscopicity: The HCl salt is hygroscopic. Moisture uptake can lead to hydrolysis of the salt (clumping) and inaccurate weighing.

Experimental Protocols

Protocol A: High-Solubility Stock Preparation (Self-Validating)

Objective: Prepare a stable 10 mM stock solution for biological screening.

  • Weighing: Weigh 2.6 mg of the Free Base (or 2.95 mg of the HCl salt) into a sterile amber glass vial (protects from UV).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology, >99.9%).

  • Validation: Vortex for 30 seconds. Inspect visually for clarity.

    • Check: If turbidity persists, sonicate at 35°C for 5 minutes.

  • Storage: Aliquot into 100 µL volumes to avoid freeze-thaw damage. Store at -20°C.

Protocol B: Forced Degradation Study (Stability Indicating)

Objective: Validate the stability of the compound under stress conditions using HPLC.

StabilityWorkflowcluster_stressStress ConditionsStartSample Preparation(1 mg/mL in MeOH/Water)AcidAcid Hydrolysis0.1N HCl, 60°C, 4hStart->AcidBaseBase Hydrolysis0.1N NaOH, 60°C, 4hStart->BaseOxidOxidation3% H2O2, RT, 4hStart->OxidPhotoPhotolysisUV Light, 24hStart->PhotoAnalysisHPLC AnalysisC18 Column, ACN/H2O GradientAcid->AnalysisBase->AnalysisOxid->AnalysisPhoto->AnalysisResultQuantify Degradants(% Area Normalization)Analysis->Result

Figure 2: Workflow for assessing chemical stability under stress conditions.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

Handling and Safety Standards

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle the powder in a fume hood to avoid inhalation.

  • Spill Management: Adsorb liquid spills with vermiculite. Neutralize acid spills (if HCl salt) with weak base before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77418, 1-(3-Fluorophenyl)piperazine (Analogous Structure). Retrieved from [Link]

  • Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Journal of Organic Chemistry. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for the Characterization of 1-(5-Bromo-2-fluorophenyl)piperazine as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the characterization of 1-(5-bromo-2-fluorophenyl)piperazine, a novel arylpiperazine, as a potential serotonin receptor ligand. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to elucidate the pharmacological profile of this and similar compounds. While specific binding data for 1-(5-bromo-2-fluorophenyl)piperazine is not yet extensively published, the protocols herein are designed for its initial characterization based on the well-established activity of the N-arylpiperazine scaffold at serotonergic receptors.[1][2][3]

Introduction: The Scientific Rationale

The N-arylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting drugs that target neurotransmitter receptors.[1][2][3] Specifically, this structural motif is known to confer affinity for various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes.[1][3] The nature and position of substituents on the phenyl ring can significantly influence the affinity and selectivity of these compounds for different 5-HT receptors. The presence of a fluorine atom at the 2-position and a bromine atom at the 5-position of the phenyl ring in 1-(5-bromo-2-fluorophenyl)piperazine suggests the potential for interaction with serotonin receptors, making it a compound of interest for neuropsychiatric drug discovery.

Serotonin receptors are a diverse family of G-protein coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide range of physiological and psychological processes.[4] Modulation of these receptors is a key strategy in the treatment of depression, anxiety, schizophrenia, and other CNS disorders.[4] Therefore, a thorough characterization of the interaction of novel compounds like 1-(5-bromo-2-fluorophenyl)piperazine with serotonin receptors is essential to understand their therapeutic potential.

This guide will detail the necessary steps to:

  • Synthesize 1-(5-bromo-2-fluorophenyl)piperazine.

  • Determine its binding affinity for a panel of serotonin receptor subtypes.

  • Characterize its functional activity as an agonist, antagonist, or allosteric modulator.

  • Evaluate its potential in vivo effects in relevant animal models.

Part 1: Synthesis of 1-(5-Bromo-2-fluorophenyl)piperazine

The synthesis of N-arylpiperazines can be achieved through several established methods. A common and effective approach is the nucleophilic aromatic substitution of an activated aryl halide with piperazine.[5][6] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to traditional heating methods for this class of compounds.[5]

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from general methods for the synthesis of N-arylpiperazines.[5]

Materials:

  • 1,5-Dibromo-2-fluorobenzene

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 1,5-dibromo-2-fluorobenzene (1 mmol), piperazine (2.5 mmol), and potassium carbonate (2 mmol).

  • Add acetonitrile (5 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 150°C for 30-60 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain 1-(5-bromo-2-fluorophenyl)piperazine.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Characterization

The initial in vitro characterization of 1-(5-bromo-2-fluorophenyl)piperazine will focus on determining its binding affinity and functional activity at a panel of human serotonin receptors.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a gold-standard method for quantifying the affinity of a test compound for a specific receptor.[7] These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

General Protocol for Competition Binding Assays: [7][8]

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇).

  • A suitable radioligand for each receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A, [³H]-5-CT for 5-HT₇).

  • 1-(5-Bromo-2-fluorophenyl)piperazine (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

  • Non-specific binding inhibitor (e.g., a high concentration of a known ligand for the receptor).

  • 96-well plates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 1-(5-bromo-2-fluorophenyl)piperazine in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding inhibitor.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Suggested Serotonin Receptor Screening Panel

Receptor SubtypeRecommended RadioligandPotential Biological Relevance
5-HT₁A[³H]-8-OH-DPATAnxiety, Depression[4]
5-HT₂A[³H]-KetanserinSchizophrenia, Psychedelia[9]
5-HT₂C[³H]-MesulergineAppetite, Mood
5-HT₆[³H]-LSDCognition
5-HT₇[³H]-5-CTCircadian rhythms, Mood[10]
Functional Assays: Determining Agonist or Antagonist Activity

Once the binding affinity is established, it is crucial to determine the functional activity of the compound. This can be assessed by measuring the downstream signaling events following receptor activation or inhibition.

Many serotonin receptors, such as 5-HT₁A (Gᵢ-coupled) and 5-HT₇ (Gₛ-coupled), modulate the production of cyclic AMP (cAMP).[10]

Materials:

  • CHO or HEK293 cells stably expressing the serotonin receptor of interest.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12]

  • Forskolin (an adenylyl cyclase activator).

  • A known agonist for the receptor.

  • 1-(5-bromo-2-fluorophenyl)piperazine.

Procedure for Agonist Mode:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer and add increasing concentrations of 1-(5-bromo-2-fluorophenyl)piperazine.

  • For Gᵢ-coupled receptors, pre-treat the cells with forskolin to stimulate cAMP production before adding the test compound.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Plot the cAMP levels against the log concentration of the test compound to determine the EC₅₀ value (for agonists) or IC₅₀ value (for inverse agonists).

Procedure for Antagonist Mode:

  • Pre-incubate the cells with increasing concentrations of 1-(5-bromo-2-fluorophenyl)piperazine.

  • Add a fixed concentration of a known agonist (typically its EC₈₀).

  • Incubate and measure cAMP levels as described above.

  • Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀ value.

Gq-coupled receptors like 5-HT₂A signal through the release of intracellular calcium.[9]

Materials:

  • HEK293 cells stably expressing the 5-HT₂A receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A fluorescence plate reader with an injection system.

  • A known 5-HT₂A agonist.

  • 1-(5-bromo-2-fluorophenyl)piperazine.

Procedure:

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject increasing concentrations of 1-(5-bromo-2-fluorophenyl)piperazine (for agonist testing) or a fixed concentration of a known agonist after pre-incubation with the test compound (for antagonist testing).

  • Monitor the change in fluorescence over time.

  • Analyze the data to determine the EC₅₀ or IC₅₀ values.

Part 3: In Vivo Characterization

Based on the in vitro profile, in vivo studies can be designed to assess the pharmacological effects of 1-(5-bromo-2-fluorophenyl)piperazine in animal models.

Pharmacokinetic Studies

Prior to efficacy studies, it is essential to determine the pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME). This will inform dose selection and the route of administration for subsequent in vivo experiments.

Pharmacodynamic and Behavioral Models

The choice of behavioral models will depend on the in vitro profile of the compound. For example, if the compound shows high affinity and agonist activity at the 5-HT₁A receptor, models of anxiety and depression would be appropriate.[13]

Example Protocol: Elevated Plus Maze (for anxiolytic activity)

The elevated plus maze is a widely used model to assess anxiety-like behavior in rodents.[13]

Procedure:

  • Administer 1-(5-bromo-2-fluorophenyl)piperazine or vehicle to the animals (e.g., rats or mice) at various doses via an appropriate route (e.g., intraperitoneal injection).

  • After a specific pre-treatment time, place the animal in the center of the elevated plus maze, which consists of two open and two closed arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner.

Table 2: Example Data Summary for In Vitro Characterization

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Mode of Action
5-HT₁A[Insert Value][Insert Value][e.g., Agonist, Antagonist]
5-HT₂A[Insert Value][Insert Value][e.g., Agonist, Antagonist]
5-HT₂C[Insert Value][Insert Value][e.g., Agonist, Antagonist]
5-HT₆[Insert Value][Insert Value][e.g., Agonist, Antagonist]
5-HT₇[Insert Value][Insert Value][e.g., Agonist, Antagonist]

Visualizations

Diagram 1: General Serotonin Receptor Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Gᵢ-coupled (e.g., 5-HT₁A) cluster_2 Gₛ-coupled (e.g., 5-HT₇) cluster_3 Gq-coupled (e.g., 5-HT₂A) 5-HT Serotonin (5-HT) 5-HT1A 5-HT₁A Receptor 5-HT->5-HT1A Binds to 5-HT7 5-HT₇ Receptor 5-HT->5-HT7 Binds to 5-HT2A 5-HT₂A Receptor 5-HT->5-HT2A Binds to Ligand 1-(5-Bromo-2-fluorophenyl)piperazine Ligand->5-HT1A Binds to Ligand->5-HT7 Binds to Ligand->5-HT2A Binds to AC_inhib Adenylyl Cyclase (Inhibition) 5-HT1A->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA cAMP_dec->PKA_inhib Cell_Response_inhib Cellular Response PKA_inhib->Cell_Response_inhib AC_act Adenylyl Cyclase (Activation) 5-HT7->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act ↑ PKA cAMP_inc->PKA_act Cell_Response_act Cellular Response PKA_act->Cell_Response_act PLC Phospholipase C 5-HT2A->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc PKC_act ↑ PKC Ca_inc->PKC_act Cell_Response_Ca Cellular Response PKC_act->Cell_Response_Ca G Start 1-(5-Bromo-2-fluorophenyl)piperazine Synthesis Synthesis and Purification Start->Synthesis Binding_Assay Radioligand Binding Assays (Competition) Synthesis->Binding_Assay Determine_Ki Determine Ki values for 5-HT receptor subtypes Binding_Assay->Determine_Ki High_Affinity High Affinity? Determine_Ki->High_Affinity Functional_Assay Functional Assays (cAMP or Ca²⁺ Flux) High_Affinity->Functional_Assay Yes Low_Affinity Low Affinity (Consider other targets or modifications) High_Affinity->Low_Affinity No Determine_Activity Determine EC₅₀/IC₅₀ and Mode of Action (Agonist/Antagonist) Functional_Assay->Determine_Activity In_Vivo Proceed to In Vivo Studies Determine_Activity->In_Vivo

Sources

Application Note: Solubilization and Cell Culture Protocol for 1-(5-Bromo-2-fluorophenyl)piperazine

[1]

Abstract & Introduction

1-(5-Bromo-2-fluorophenyl)piperazine is a halogenated phenylpiperazine derivative, frequently utilized as a chemical scaffold in the synthesis of serotonin receptor ligands (e.g., 5-HT1A, 5-HT2A) and monoamine oxidase (MAO) inhibitors [1, 2].[1] Due to the lipophilic nature of the halogenated phenyl ring, this compound exhibits poor aqueous solubility in its free base form. Improper solubilization can lead to micro-precipitation in cell culture media, resulting in inconsistent dosing, false-negative toxicity data, and physical cellular stress.

This guide details a standardized protocol for generating a stable stock solution in Dimethyl Sulfoxide (DMSO) and a serial dilution strategy to maintain solubility in aqueous culture environments.

Physicochemical Profile

Understanding the physical properties is the first step to successful dissolution.

PropertyValue (Approx.)Relevance to Protocol
Molecular Formula C₁₀H₁₂BrFN₂Basis for Molarity calculations.[1]
Molecular Weight 259.12 g/mol Used to determine mass required for Stock.
LogP (Predicted) ~2.5 - 3.0Indicates moderate lipophilicity; requires organic solvent.[1]
pKa (Piperazine N) ~8.5 - 9.0Basic.[1] Solubility increases in acidic pH, decreases in neutral pH (media).
Solubility (Water) Low (Free Base)Do not dissolve directly in media/water.
Solubility (DMSO) High (>50 mM)Preferred vehicle for stock preparation.

Reagents and Equipment

  • Compound: 1-(5-Bromo-2-fluorophenyl)piperazine (Check label: Free base or HCl salt).[1]

  • Vehicle: Sterile-filtered DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.7% purity).[1]

  • Vessels: Glass vials (borosilicate) with Teflon-lined caps.[1] Avoid polystyrene tubes for concentrated DMSO stocks as leaching may occur.

  • Filtration: 0.22 µm PTFE (hydrophobic) syringe filter (if non-sterile powder is used).

Protocol A: Preparation of Stock Solution (10 mM - 50 mM)

Objective: Create a concentrated, stable stock solution in 100% DMSO.

Scientific Rationale: DMSO is an amphiphilic solvent that disrupts the crystal lattice of lipophilic amines effectively. A concentration of 10-50 mM is ideal because it allows for high dilution factors (≥1:1000) in the final assay, keeping the final DMSO concentration below toxic thresholds (<0.1%).

Step-by-Step Procedure:
  • Calculation: Determine the mass required for a 10 mM stock solution.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000[1]

    • Example: To prepare 1 mL of 10 mM stock:

      
      [1]
      
  • Weighing: Accurately weigh ~2.6 mg of the compound into a sterile glass vial. Record the exact mass to adjust the final volume if necessary.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the vial.

  • Dissolution:

    • Vortex vigorously for 30-60 seconds.

    • Visual Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

    • Note: The solution should be completely clear and colorless to pale yellow.

  • Sterilization (Optional but Recommended): If the powder was not sterile, pass the DMSO stock through a 0.22 µm PTFE filter into a fresh sterile amber vial.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Dilution for Cell Culture (Working Solutions)

Objective: Dilute the stock into aqueous media without causing precipitation ("crashing out").

Scientific Rationale: Directly adding high-concentration DMSO stock to a large volume of media can create a local high-concentration zone where the compound precipitates before mixing.[1] A "step-down" serial dilution or rapid-mixing technique is required [3].[1]

Workflow Diagram

The following diagram illustrates the critical path from solid powder to cell treatment, highlighting the "Danger Zone" where precipitation is most likely.

DilutionProtocolPowderSolid Compound(1-(5-Bromo-2-fluorophenyl)piperazine)DMSO_StockStock Solution(100% DMSO)10 - 50 mMPowder->DMSO_StockDissolve in DMSO(Vortex/Sonicate)IntermediateIntermediate Dilution(Media or PBS)10x Final Conc.DMSO_Stock->IntermediateStep 1: 1:100 Dilution(Rapid Mixing)Final_WellCell Culture Well(Final Conc: 1 nM - 10 µM)DMSO < 0.1%DMSO_Stock->Final_WellDirect Addition(High Risk!)PrecipitationPRECIPITATION RISK(Cloudy Solution)DMSO_Stock->PrecipitationSlow additionor Cold MediaIntermediate->Final_WellStep 2: 1:10 Dilution(Add to Cells)

Caption: Figure 1. Step-wise dilution strategy to mitigate precipitation risks. Direct addition of high-molarity stock to cells is discouraged.[1]

Step-by-Step Dilution Procedure:
  • Thaw: Warm the DMSO stock to Room Temperature (RT) or 37°C. Ensure no crystals are visible.

  • Preparation of Intermediate (10x):

    • Prepare a 10x working solution in culture media (e.g., if final target is 10 µM, prepare 100 µM).

    • Technique: Place the media in a tube and vortex while slowly adding the DMSO stock. This prevents the "shock" precipitation.

  • Final Application:

    • Add the 10x intermediate solution to the cell culture wells (containing 90% volume) to achieve 1x concentration.

    • Vehicle Control: Treat control cells with DMSO equivalent to the highest concentration used (must be < 0.1% v/v).

Troubleshooting & Validation

ObservationCauseCorrective Action
Cloudiness upon dilution Compound "crashed out" due to low aqueous solubility.1. Lower the stock concentration.2. Warm media to 37°C before adding stock.3. Use an intermediate dilution step.
Cell toxicity in Control DMSO concentration too high (>0.5%).Ensure final DMSO is < 0.1%.[2] Use a more concentrated stock (e.g., 50 mM) to reduce DMSO volume.
Crystals in Frozen Stock DMSO freezes at ~18°C; compound may crystallize.Completely thaw and vortex/warm to 37°C before every use. Do not pipette supernatant; redissolve everything.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54683466, 1-(5-Bromo-2-fluorophenyl)piperazine.[1] PubChem. Accessed October 26, 2023. [Link][1]

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Protocol Online. Dissolving Hydrophobic Compounds for Cell Culture.[Link]

Application Note: Characterization of 1-(5-Bromo-2-fluorophenyl)piperazine as a Selective Chemical Probe for Monoamine Oxidase B (MAO-B) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-(5-Bromo-2-fluorophenyl)piperazine as a chemical probe for studying enzyme inhibition. We present detailed protocols for the characterization of this compound, focusing on Monoamine Oxidase B (MAO-B), a key enzyme implicated in neurodegenerative diseases. The guide covers in vitro biochemical assays to determine inhibitory potency (IC₅₀) and mechanism of action, as well as cell-based assays to confirm target engagement and assess cytotoxicity in a physiologically relevant context. By integrating these methodologies, this guide serves as a complete framework for validating 1-(5-Bromo-2-fluorophenyl)piperazine as a selective and potent tool for CNS research.

Introduction to 1-(5-Bromo-2-fluorophenyl)piperazine

The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological systems.[1] Its structural versatility and favorable physicochemical properties make it an ideal core for developing potent and selective enzyme inhibitors.[2] The strategic incorporation of halogen atoms, such as fluorine and bromine, can significantly enhance binding affinity, metabolic stability, and cell permeability of small molecules.

Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme primarily responsible for the degradation of key monoamine neurotransmitters, such as dopamine.[3] Dysregulation of MAO-B activity is closely linked to the pathophysiology of several neurodegenerative disorders, including Parkinson's and Alzheimer's disease.[4][5][6] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy, and selective chemical probes are essential tools for dissecting its biological roles.[3]

Compounds featuring a (2-fluorophenyl)piperazine moiety have shown high potency as selective MAO-B inhibitors.[7][8] This document outlines a systematic approach to rigorously characterize 1-(5-Bromo-2-fluorophenyl)piperazine, a novel analogue, as a chemical probe for MAO-B. A high-quality chemical probe must demonstrate potent on-target activity, have a defined mechanism of action, and show efficacy in a cellular context at non-toxic concentrations.[9][10][11] The following protocols are designed to provide a robust framework for this validation process.

Compound Properties and Handling

Proper handling and preparation of the chemical probe are foundational to obtaining reproducible and reliable data.

PropertyValue
IUPAC Name 1-(5-Bromo-2-fluorophenyl)piperazine
Molecular Formula C₁₀H₁₂BrFN₂
Molecular Weight 259.12 g/mol
Appearance Off-white to pale yellow solid (typical)
Purity ≥98% (recommended for all assays)

Storage and Solubility:

  • Storage: Store the solid compound at 4°C for short-term use or -20°C for long-term storage, protected from light and moisture.

  • Solvent: The compound is readily soluble in dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C.

Rationale: The use of a high-purity compound is critical to ensure that the observed biological activity is attributable to the compound of interest and not impurities. Preparing a high-concentration DMSO stock allows for minimal solvent concentration in the final assay, as high percentages of DMSO can interfere with enzyme activity and cell health.

Principle of Action: Targeting MAO-B

MAO-B catalyzes the oxidative deamination of monoamines, a reaction that produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[12] Many fluorophenylpiperazine derivatives act as reversible, competitive inhibitors, binding to the enzyme's active site and preventing the substrate from binding.[13] This guide will proceed under the hypothesis that 1-(5-Bromo-2-fluorophenyl)piperazine acts via a similar mechanism.

MAO_B_Inhibition sub Dopamine (Substrate) enz MAO-B Enzyme sub->enz Binds to Active Site prod DOPAL + H₂O₂ + NH₃ (Products) enz->prod Catalyzes Reaction inh 1-(5-Bromo-2-fluorophenyl)piperazine (Inhibitor) inh->enz Competitively Blocks Active Site

Caption: Competitive inhibition of MAO-B.

Protocol 1: In Vitro Biochemical Assay for IC₅₀ Determination

This protocol uses a fluorometric or luminescent assay to measure the production of H₂O₂ or a luciferin derivative, which is directly proportional to MAO-B activity.[14][15][16] The goal is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Materials and Reagents
  • Recombinant Human MAO-B Enzyme (e.g., from human supersomes)

  • MAO-B specific substrate (e.g., Tyramine, Benzylamine, or a proprietary luminogenic substrate)[15][16]

  • Detection Reagents: Horseradish Peroxidase (HRP) and a fluorescent probe (e.g., Amplex® Red) or a Luciferin Detection Reagent.[14][15]

  • Positive Control Inhibitor: Selegiline or Pargyline.[17][18]

  • MAO-B Assay Buffer (e.g., 100 mM HEPES, pH 7.5).[19]

  • 1-(5-Bromo-2-fluorophenyl)piperazine (Test Compound)

  • High-purity DMSO

  • 96-well or 384-well black, solid-bottom microplates

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inh 1. Prepare Inhibitor Serial Dilutions in DMSO add_inh 4. Add Inhibitor Dilutions to Plate prep_inh->add_inh prep_enz 2. Prepare 2X Enzyme Solution in Assay Buffer add_enz 5. Add Enzyme Solution (Pre-incubate 10-15 min) prep_enz->add_enz prep_sub 3. Prepare 2X Substrate/ Detection Mix in Assay Buffer add_sub 6. Initiate Reaction by Adding Substrate Mix prep_sub->add_sub add_inh->add_enz add_enz->add_sub incubate 7. Incubate at 37°C (30-60 min) add_sub->incubate read 8. Read Fluorescence/ Luminescence incubate->read calc 9. Calculate % Inhibition & Plot Dose-Response Curve read->calc

Caption: Workflow for determining MAO-B IC₅₀.

Step-by-Step Methodology
  • Compound Preparation:

    • Perform a serial dilution of the 10 mM stock of 1-(5-Bromo-2-fluorophenyl)piperazine in DMSO. Aim for a 10-point curve (e.g., 100 µM to 1 nM final concentration).

    • Prepare a similar dilution series for the positive control, Selegiline.

    • Controls: Include wells with "DMSO only" (100% activity control) and "No Enzyme" (background control).

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or DMSO) to the appropriate wells of a 96-well plate.

  • Enzyme Addition and Pre-incubation:

    • Prepare the MAO-B enzyme solution in assay buffer at 2X the final desired concentration.

    • Add 50 µL of the 2X enzyme solution to each well.

    • Mix gently and pre-incubate the plate for 10-15 minutes at 37°C.[20]

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for reaching binding equilibrium.

  • Reaction Initiation and Measurement:

    • Prepare the substrate/detection reagent mix in assay buffer at 2X the final concentration.

    • Add 50 µL of this mix to all wells to start the reaction (final volume = 100 µL).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence (Ex/Em ≈ 535/587 nm) or luminescence signal kinetically over 30-60 minutes, or as a single endpoint reading.

  • Data Analysis:

    • Subtract the average "No Enzyme" background signal from all other readings.

    • Calculate the Percent Inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[21]

Protocol 2: Determining the Mechanism of Inhibition

Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive is vital for its characterization.[22] This is determined by measuring reaction rates at various substrate and inhibitor concentrations.

Step-by-Step Methodology
  • Experimental Setup: Set up a matrix of reactions.

    • Vary the concentration of the MAO-B substrate across a range (e.g., 0.2x Kₘ to 10x Kₘ). The Kₘ for the substrate must be determined beforehand or obtained from literature.

    • For each substrate concentration, run the assay with several fixed concentrations of 1-(5-Bromo-2-fluorophenyl)piperazine (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Execution: Perform the MAO-B assay as described in Protocol 1 for each condition in the matrix. Measure the initial reaction velocity (V₀) for each reaction.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot the reciprocal of the reaction velocity (1/V₀) versus the reciprocal of the substrate concentration (1/[S]).[23]

    • Fit each dataset to a straight line.

    • Analyze the resulting plot to determine the mechanism.[22]

Sources

synthesis of derivatives from 1-(5-Bromo-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-(5-Bromo-2-fluorophenyl)piperazine

Executive Summary

This guide details the synthetic functionalization of 1-(5-Bromo-2-fluorophenyl)piperazine (CAS: 1135227-26-1), a privileged scaffold in Central Nervous System (CNS) drug discovery.[1] This intermediate offers a dual-point diversity scheme: the piperazine nitrogen (N1) serves as a nucleophilic handle for "tail" modifications affecting lipophilicity and blood-brain barrier (BBB) permeability, while the aryl bromide (C5-Br) allows for palladium-catalyzed cross-couplings to elaborate the pharmacophore "head."[1]

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Structural Analysis & Reactivity Profile

The molecule presents two distinct reactivity zones that must be engaged sequentially to avoid chemoselectivity issues.

SiteMoietyReactivity TypeStrategic Utility
N1 Secondary AmineNucleophileLinker/Tail Attachment: Alkylation, Reductive Amination, Acylation, Sulfonylation.[1] Modulates pKa and solubility.
C5 Aryl BromideElectrophileHead Expansion: Suzuki-Miyaura (Biaryl), Buchwald-Hartwig (Amination), Sonogashira.[1] Extends binding into hydrophobic pockets.[1]
C2 Aryl FluorideStabilizerMetabolic Blocker: Blocks oxidative metabolism at the ortho-position; modulates electronic properties of the ring.

Strategic Workflow Visualization

The following diagram outlines the logical order of operations. Route A (Direct N-Functionalization) is preferred for rapid library generation.[1] Route B (C-Functionalization) requires transient N-protection to prevent catalyst poisoning by the free amine.[1]

ReactionWorkflow SM 1-(5-Bromo-2-fluorophenyl) piperazine N_Alk N-Alkylated Product (Library Gen) SM->N_Alk Route A: R-X, Base or R-CHO, NaBH(OAc)3 Boc N-Boc Protection SM->Boc Route B: Boc2O, DCM Suzuki Suzuki Coupling (Biaryl Formation) Boc->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Deprotect Deprotection (TFA/HCl) Suzuki->Deprotect Acid Hydrolysis Final Final N-Derivatization Deprotect->Final R-X or R-COCl

Figure 1: Divergent synthetic pathways. Route A targets the piperazine tail. Route B targets the aryl core, requiring protection strategies.

Detailed Protocols

Module 1: N-Functionalization (The "Tail")

Direct modification of the secondary amine.[1]

Method A: Reductive Amination (Preferred for Diversity) This method is superior to direct alkylation for avoiding over-alkylation (quaternization).

  • Reagents:

    • Substrate: 1-(5-Bromo-2-fluorophenyl)piperazine (1.0 equiv)[1]

    • Aldehyde/Ketone: 1.1–1.2 equiv

    • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or DCM[1]

    • Additive: Acetic acid (catalytic, optional if reaction is sluggish)[1]

  • Protocol:

    • Step 1: Dissolve the piperazine derivative in DCE (0.1 M concentration) under N₂.

    • Step 2: Add the aldehyde and stir for 30–60 minutes at room temperature to form the iminium ion intermediate.

    • Step 3: Add STAB in one portion. Stir at room temperature for 2–16 hours. Monitor by LCMS (look for M+H of product).

    • Step 4: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

    • Step 5: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradient).[1]

Method B: N-Alkylation (Standard) [1]

  • Reagents: Alkyl halide (1.1 equiv), K₂CO₃ (2.0 equiv), Acetonitrile (MeCN) or DMF.[1]

  • Protocol:

    • Combine piperazine, base, and alkyl halide in MeCN.

    • Heat to 60–80°C for 4–12 hours.

    • Note: If using reactive halides (e.g., benzyl bromide), conduct at 0°C to RT to prevent bis-alkylation.[1]

Module 2: C-Functionalization (The "Head")

Modification of the Aryl Bromide via Suzuki-Miyaura Coupling.

Critical Precursor Step: N-Boc Protection Conducting Pd-catalyzed coupling on the free amine often leads to catalyst coordination or N-arylation side reactions.[1]

  • Protocol: React starting material with Boc₂O (1.1 equiv) and TEA (1.5 equiv) in DCM at RT for 2 hours. Isolate the N-Boc protected intermediate quantitatively.

Protocol: Suzuki Cross-Coupling This protocol installs an aryl or heteroaryl group at the 5-position.[1]

  • Reagents:

    • Substrate: N-Boc-1-(5-Bromo-2-fluorophenyl)piperazine (1.0 equiv)[1]

    • Boronic Acid/Ester: Aryl-B(OH)₂ (1.2–1.5 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1]

    • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)[1]

    • Solvent: 1,4-Dioxane or DME (degassed).[1]

  • Step-by-Step:

    • Step 1 (Inertion): Charge a reaction vial with the N-Boc protected bromide, boronic acid, and catalyst.[1] Seal and purge with Argon/N₂ for 5 minutes.

    • Step 2 (Solvation): Add degassed solvent (Dioxane) and aqueous base via syringe.

    • Step 3 (Reaction): Heat to 80–100°C for 4–12 hours.

      • Checkpoint: The reaction mixture should turn black (active Pd) but not precipitate "Pd mirror" immediately. If conversion is low, add more catalyst.

    • Step 4 (Workup): Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine.[1]

    • Step 5 (Purification): Flash chromatography (Hexanes/EtOAc).[1]

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Yield in Suzuki Catalyst poisoning by free amineEnsure N-Boc protection is complete before coupling.[1]
Protodeboronation Unstable boronic acidSwitch to Boronic Ester (Pinacol) or use anhydrous conditions (Cs₂CO₃/DMF).
Bis-alkylation (Method B) Alkyl halide too reactiveLower temperature to 0°C; add halide dropwise; switch to Reductive Amination.[1]
Emulsion in Workup Piperazine amphiphilicitySaturate aqueous phase with NaCl; use CHCl₃/iPrOH (3:1) for extraction.[1]

References

  • Review of Piperazine Scaffolds in CNS Drugs

    • Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."
    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • General Suzuki Coupling Conditions

    • Title: "Suzuki Cross-Coupling Reactions of Alkyl Halides."[3]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • N-Alkylation Protocols

    • Title: "A Simple Synthesis of N-Alkylpiperazines."
    • Source: ResearchGate / Synthetic Communications.[1]

    • URL:[Link]

  • Medicinal Chemistry of 5-HT Ligands

    • Title: "The medicinal chemistry of piperazines: A review."
    • Source: Scilit / MDPI.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(5-Bromo-2-fluorophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Regioselectivity Trap"

Welcome to the technical guide for synthesizing 1-(5-Bromo-2-fluorophenyl)piperazine . This specific intermediate is a critical scaffold in serotonin receptor modulation (e.g., 5-HT antagonists).

CRITICAL WARNING: The most common failure mode we see in user tickets is the "Regioselectivity Trap." Many researchers attempt a Nucleophilic Aromatic Substitution (SNAr) on 4-bromo-1,2-difluorobenzene , assuming the piperazine will attack the position meta to the bromine. It will not.

  • The Trap: In 4-bromo-1,2-difluorobenzene, the fluorine at position 1 is para to the bromine (an Electron Withdrawing Group). The fluorine at position 2 is meta.

  • The Result: SNAr predominantly occurs at position 1, yielding 1-(4-bromo-2-fluorophenyl)piperazine , not the desired 5-bromo isomer.

To obtain the 5-bromo isomer, you must use one of the two validated protocols detailed below: Aniline Cyclization (Method A) or Chemoselective Buchwald-Hartwig (Method B).

Decision Matrix: Which Route Should You Use?

FeatureMethod A: Aniline Cyclization Method B: Buchwald-Hartwig
Primary Precursor 5-Bromo-2-fluoroaniline5-Bromo-2-fluoro-1-iodobenzene
Reagents Bis(2-chloroethyl)amine · HClPiperazine, Pd-Catalyst, Ligand
Cost Low (Commodity chemicals)High (Catalyst/Ligand cost)
Scalability High (Kilo-lab ready)Moderate (Purification needed)
Regiocontrol Absolute (Structure defined by aniline)High (If Iodo-precursor is used)
Risk High temp required; dimer formationDehalogenation of Br; Pd contamination

Method A: The Aniline Cyclization Protocol (Recommended)

This method constructs the piperazine ring onto the aniline. Because the starting material (5-bromo-2-fluoroaniline) already has the halogens in the correct positions, regioselectivity issues are eliminated.

Protocol Workflow

Reagents:

  • Substrate: 5-Bromo-2-fluoroaniline (1.0 equiv)

  • Cyclizing Agent: Bis(2-chloroethyl)amine hydrochloride (1.2 equiv)

  • Solvent: Diglyme (Diethylene glycol dimethyl ether) or Chlorobenzene

  • Base: K₂CO₃ (3.0 equiv) or DIPEA (for lower temp variants)

  • Catalyst: KI (0.1 equiv) - Crucial for Finkelstein exchange to accelerate reaction.

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend 5-bromo-2-fluoroaniline, bis(2-chloroethyl)amine HCl, K₂CO₃, and KI in Diglyme (0.5 M concentration).

  • Heat: Heat the mixture to 150–160°C for 12–18 hours. Note: High temperature is required to overcome the steric hindrance of the ortho-fluorine.

  • Monitor: Check via TLC/LC-MS. The intermediate (mono-alkylated species) often persists if the temperature drops below 140°C.

  • Workup: Cool to RT. Filter off inorganic salts. Dilute filtrate with EtOAc, wash extensively with water (to remove Diglyme) and brine.

  • Purification: The secondary amine product can be purified via acid-base extraction (dissolve in 1N HCl, wash organics, basify aqueous layer, extract) or column chromatography (DCM/MeOH/NH₃).

Troubleshooting Method A

Q: My reaction stalled at the mono-alkylated intermediate.

  • Cause: Insufficient temperature or lack of Iodide catalyst. The second alkylation (ring closure) is slower than the first.

  • Fix: Ensure internal temperature is >150°C. Add 10 mol% NaI or KI to facilitate in-situ conversion of chloro-alkyls to more reactive iodo-alkyls.

Q: I see a "dimer" impurity (Bis-aniline).

  • Cause: One bis(2-chloroethyl)amine molecule reacting with two aniline molecules.[1]

  • Fix: Use a slight excess of the bis-chloroamine (1.2–1.5 equiv) and maintain high dilution (0.2–0.5 M).

Method B: Chemoselective Buchwald-Hartwig Amination

This route is preferred for small-scale library synthesis or if the aniline precursor is unavailable. You must use the Iodo precursor to ensure the Pd-catalyst couples at the correct site without touching the Bromine.

Protocol Workflow

Reagents:

  • Substrate: 5-Bromo-2-fluoro-1-iodobenzene (1.0 equiv)

  • Nucleophile: Piperazine (3.0–5.0 equiv) Use excess to prevent bis-arylation.

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu[2]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[2]

Step-by-Step Procedure:

  • Degas: Purge solvent with N₂ or Ar for 15 mins. Oxygen poisons the catalyst.

  • Mix: Add substrate, excess piperazine, base, and ligand to the reaction vessel. Add Pd source last.

  • Heat: Stir at 80°C for 4–8 hours. Do not overheat (>100°C) or you risk oxidative addition into the C-Br bond.

  • Workup: Filter through Celite to remove Pd black. Concentrate.

  • Purification: Flash chromatography. The excess piperazine will elute very polarly; the product is less polar.

Troubleshooting Method B

Q: I am seeing de-brominated product (1-(2-fluorophenyl)piperazine).

  • Cause: "Hydrodehalogenation." The Pd catalyst inserted into the C-Br bond and a hydride source (often from solvent or base impurities) reduced it.

  • Fix: Switch to a milder base like Cs₂CO₃ instead of NaOtBu. Lower the temperature to 60–70°C. Use a highly selective ligand like Xantphos , which prefers the C-I bond significantly over C-Br.

Q: I have the bis-aryl product (Piperazine bridging two phenyl rings).

  • Cause: Piperazine has two NH sites.[3] Once the first aryl group attaches, the product is still nucleophilic.

  • Fix: You must use a large excess of piperazine (at least 3-5 equivalents). Alternatively, use N-Boc-piperazine , then deprotect (TFA/DCM) in a second step.

Visualizing the Pathways

The following diagram illustrates the "Trap" (SNAr) versus the correct pathways.

ReactionPathways cluster_legend Pathway Logic TrapStart 4-Bromo-1,2-difluorobenzene (Cheap, Common) TrapProduct 1-(4-Bromo-2-fluorophenyl)piperazine (WRONG ISOMER) TrapStart->TrapProduct SNAr (Piperazine) Attacks para to Br Target 1-(5-Bromo-2-fluorophenyl)piperazine (TARGET) RouteA_Start 5-Bromo-2-fluoroaniline RouteA_Start->Target Cyclization Bis(2-chloroethyl)amine 150°C RouteB_Start 5-Bromo-2-fluoro-1-iodobenzene RouteB_Start->Target Buchwald-Hartwig Pd-Cat, Piperazine Selective for C-I Legend1 Avoid (Regioselectivity Failure) Legend2 Recommended (Robust)

Caption: Figure 1. Reaction pathway comparison. Note that direct SNAr on the difluoro-precursor yields the incorrect regioisomer due to electronic directing effects.

FAQ: Common Technical Issues

Q: Can I use microwave irradiation for Method A? A: Yes. Microwave heating (180°C, 30-60 mins) is excellent for the aniline cyclization. It significantly reduces reaction time and can improve purity by minimizing thermal degradation of the solvent.

Q: How do I remove the Palladium traces from Method B? A: If the product is for biological assay, Pd must be <10 ppm. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) stirred with the crude mixture for 4 hours, or wash the organic phase with an aqueous solution of N-acetylcysteine.

Q: Why is the melting point of my product lower than reported? A: This compound forms a hydrochloride salt easily. Ensure you have fully neutralized the amine during workup. If you isolated the HCl salt, it is hygroscopic; dry under high vacuum at 40°C for 24 hours.

References

  • Buchwald-Hartwig General Conditions: Title: Buchwald-Hartwig Cross Coupling.[2][4] Source: Organic Chemistry Portal. URL:[Link]

  • Aniline Cyclization Methodology: Title: A General and Convenient Synthesis of N-Aryl Piperazines.[2][5] Source: ResearchGate (Snippet 1.18). URL:[Link]

  • Piperazine Synthesis Reviews: Title: Synthetic Approaches to Piperazine-Containing Drugs.[1][6][7] Source: MDPI (Molecules 2024). URL:[Link]

  • Regioselectivity in SNAr: Title: Nucleophilic Aromatic Substitution on Fluorobenzenes. Source: Chemistry LibreTexts (General Principle Verification). URL:[Link]

Sources

preventing degradation of 1-(5-Bromo-2-fluorophenyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the dedicated technical support guide for 1-(5-Bromo-2-fluorophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and handling of this compound in solution. As a key intermediate and building block in medicinal chemistry, ensuring its integrity during experimental workflows is paramount. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and industry best practices.

Our approach is built on the core principles of understanding the "why" behind each recommendation. By elucidating the potential degradation pathways, we empower you to proactively design robust experiments and interpret your results with confidence.

Part 1: Troubleshooting Guide & Root Cause Analysis

Users encountering issues with 1-(5-Bromo-2-fluorophenyl)piperazine often report assay variability, loss of potency, or the appearance of unknown peaks in analytical chromatograms. These problems typically trace back to the degradation of the parent compound. This section identifies the primary suspects for degradation and provides a logical workflow for diagnosis and resolution.

Visualizing the Troubleshooting Process

The following flowchart outlines a systematic approach to diagnosing instability issues with your 1-(5-Bromo-2-fluorophenyl)piperazine solutions.

G cluster_0 Start: Experimental Anomaly Observed cluster_1 Phase 1: Environmental Factors Assessment cluster_2 Phase 2: Solution Chemistry Assessment cluster_3 Phase 3: Corrective Actions & Prevention start Inconsistent Assay Results / Unknown Peaks check_light Was solution exposed to light? start->check_light check_temp Was solution stored at elevated temp? check_light->check_temp No action_light Implement Photoprotection check_light->action_light Yes check_atmosphere Was solution exposed to air for prolonged periods? check_temp->check_atmosphere No action_temp Control Temperature check_temp->action_temp Yes check_ph What is the pH of the solution? check_atmosphere->check_ph No action_atmosphere Use Inert Gas check_atmosphere->action_atmosphere Yes check_solvent Is the solvent protic (e.g., Methanol) or aprotic (e.g., ACN, DMSO)? check_ph->check_solvent Neutral action_ph Buffer the Solution check_ph->action_ph Acidic or Basic check_additives Are there any reactive additives (e.g., strong acids/bases, metals)? check_solvent->check_additives Aprotic action_solvent Optimize Solvent Choice check_solvent->action_solvent Protic & Unstable check_additives->action_ph Yes action_storage Aliquot & Store Properly action_light->action_storage action_temp->action_storage action_atmosphere->action_storage action_ph->action_storage action_solvent->action_storage

Caption: Troubleshooting workflow for 1-(5-Bromo-2-fluorophenyl)piperazine degradation.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Symptom: You observe one or more new peaks, often with higher polarity (earlier retention time), in your chromatogram over time. The area of the parent peak decreases correspondingly.

  • Probable Cause: Oxidative degradation. The piperazine ring is susceptible to oxidation, particularly at the secondary amine (N-H) and the tertiary amine. This can lead to the formation of N-oxides, ring-opened byproducts, or other related impurities. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, and light.

  • Troubleshooting Steps:

    • Atmosphere Control: Prepare solutions using solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

    • Headspace Purge: Before sealing the vial, flush the headspace with an inert gas.

    • Antioxidant Addition: For long-term storage, consider the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1%, if compatible with your downstream application.

    • Metal Chelation: If metal-catalyzed oxidation is suspected (e.g., from buffers or reagents), add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM).

Issue 2: Poor Reproducibility Between Freshly Prepared and Aged Solutions
  • Symptom: A solution prepared and used immediately gives a different experimental outcome (e.g., lower IC50, different binding affinity) compared to a solution from the same stock that has been stored for a day or more.

  • Probable Cause: Photodegradation or thermal degradation. Aromatic halides, like the bromo-fluorophenyl moiety, can be susceptible to photodecomposition upon exposure to UV or even ambient laboratory light. This can involve dehalogenation or other complex rearrangements. Elevated temperatures can accelerate all degradation pathways.

  • Troubleshooting Steps:

    • Photoprotection: Always use amber vials or wrap clear vials in aluminum foil to protect the solution from light. Minimize exposure to ambient light during solution preparation and handling.

    • Temperature Control: Store stock solutions at recommended temperatures, typically -20°C or -80°C. For working solutions, keep them on ice if they will be used over several hours. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

    • Perform a Forced Degradation Study (See Protocol Below): To confirm sensitivity, expose a sample of the solution to direct light and another to elevated temperature (e.g., 60°C) for a defined period and analyze by HPLC/LC-MS against a protected control.

Issue 3: pH-Dependent Instability
  • Symptom: You notice rapid degradation when the compound is dissolved in strongly acidic or basic buffers.

  • Probable Cause: Acid/base-catalyzed hydrolysis or degradation. While the core structure is generally robust, extreme pH values can promote side reactions. The piperazine nitrogens have pKa values that define their protonation state, which can influence their reactivity and the overall stability of the molecule.

  • Troubleshooting Steps:

    • Maintain Neutral pH: Whenever possible, prepare and store solutions in buffers with a pH range of 6.0-7.5.

    • Buffer Selection: Use well-characterized, non-reactive buffer systems like phosphate or HEPES. Avoid buffers that may chelate metals or participate in reactions.

    • Solubility vs. Stability Trade-off: If extreme pH is required for solubility, prepare the solution immediately before use and minimize the time it spends in the harsh condition.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing 1-(5-Bromo-2-fluorophenyl)piperazine?

A1: For long-term storage, DMSO is a preferred solvent due to its aprotic and water-miscible nature, which minimizes hydrolytic degradation. For intermediate stock solutions, aprotic solvents like acetonitrile (ACN) are also excellent choices. While soluble in alcohols like ethanol and methanol, these protic solvents may be more conducive to certain degradation pathways over extended periods. Always use anhydrous, high-purity solvents.

SolventSuitability for Stock (Long-term)Suitability for Working SolutionKey Considerations
DMSO ExcellentGoodHygroscopic; can be difficult to remove.
Acetonitrile GoodExcellentLess viscous than DMSO; preferred for HPLC.
Ethanol/Methanol FairGoodProtic nature may pose long-term stability risk.
Aqueous Buffers PoorUse ImmediatelyRisk of hydrolysis and microbial growth.

Q2: How many freeze-thaw cycles can a stock solution in DMSO tolerate?

A2: It is strongly recommended to minimize freeze-thaw cycles. Best practice is to aliquot the primary stock solution into single-use volumes upon initial preparation. If unavoidable, no more than 3-5 cycles should be attempted. Each cycle introduces risk from water condensation (promoting hydrolysis) and potential oxygen introduction.

Q3: My compound arrived as a hydrochloride salt. Does this affect stability?

A3: Yes. The hydrochloride salt form means the piperazine nitrogen(s) are protonated. This generally increases aqueous solubility but also makes the initial solution acidic. This acidity can be a factor in stability. When dissolving the salt, it is crucial to consider the final pH of your solution and buffer it to a neutral range if necessary for your experiment and for stability.

Q4: Can I autoclave a solution of this compound for sterilization?

A4: No. Autoclaving involves high temperatures (typically 121°C) and steam, creating harsh conditions (high heat, aqueous environment) that will almost certainly lead to significant degradation. Sterilization should be performed by sterile filtration through a 0.22 µm filter (ensure filter material compatibility, e.g., PTFE for organic solvents).

Part 3: Protocols and Methodologies

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the preparation of a stable, reliable stock solution for long-term storage.

  • Pre-analysis: Allow the vial of solid 1-(5-Bromo-2-fluorophenyl)piperazine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inert Environment: If possible, perform weighing and initial dissolution inside a glove box or under a gentle stream of argon or nitrogen.

  • Solvent Selection: Use anhydrous, HPLC-grade DMSO.

  • Dissolution: Add the solvent to the solid to achieve the desired concentration (e.g., 10 mM or 50 mM). Cap the vial tightly and vortex thoroughly. Gentle warming (30-35°C) in a water bath can be used to aid dissolution if necessary.

  • Aliquoting: Once fully dissolved, immediately dispense the solution into single-use aliquots in amber, screw-cap microcentrifuge tubes or cryovials.

  • Inert Overlay: Before capping each aliquot, flush the headspace with argon or nitrogen.

  • Storage: Label clearly and store the aliquots at -20°C or -80°C, protected from light.

  • Quality Control: Retain one aliquot for immediate analysis by HPLC/LC-MS to establish a baseline (T=0) purity profile.

Protocol 2: Forced Degradation Study Workflow

This study is essential for understanding the specific vulnerabilities of the compound in your experimental matrix.

G cluster_0 Preparation cluster_1 Stress Conditions (Incubate 24h) cluster_2 Analysis cluster_3 Data Interpretation prep Prepare 1 mg/mL Solution in 50:50 ACN:Water control Control (RT, Dark) prep->control acid Acidic (0.1 M HCl, RT) prep->acid base Basic (0.1 M NaOH, RT) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (60°C, Dark) prep->thermal photo Photolytic (UV/White Light, RT) prep->photo analyze Neutralize (if needed) Analyze all samples by HPLC-UV/MS control->analyze acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze interpret Compare peak area of parent compound Identify major degradants analyze->interpret

Caption: Workflow for a forced degradation study.

  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.

  • Aliquot this solution into six separate clear glass vials.

  • Treat each vial as follows:

    • Control: Store at room temperature, protected from light.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Store at 60°C in an oven, protected from light.

    • Photolytic Stress: Expose to a photostability chamber or direct laboratory light.

  • Incubate all samples for a defined period (e.g., 24 hours).

  • Neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.

  • Analyze all samples, including the control, by a suitable stability-indicating HPLC method.

  • Compare the chromatograms to identify the conditions under which the compound degrades and to characterize the resulting degradants.

References

  • Note: As 1-(5-Bromo-2-fluorophenyl)piperazine is a chemical intermediate, detailed public stability studies are not readily available. The principles outlined are based on general knowledge of piperazine and aromatic halide chemistry from standard medicinal chemistry and pharmaceutical development literature.
  • General Principles of Drug Degradation:

    • Title: Pharmaceutical Stress Testing: Predicting Drug Degradation, 2nd Edition

    • Source: Taylor & Francis Group

    • URL: [Link]

  • Oxidative Degradation of Pharmaceuticals:

    • Title: Oxidative Degradation of Pharmaceuticals

    • Source: ScienceDirect (Chapter from Advanced Drug Delivery Reviews)

    • URL: [Link]

  • Handling and Storage of Chemical Compounds:

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards

    • Source: National Academies Press

    • URL: [Link]

minimizing off-target effects of 1-(5-Bromo-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Bromo-2-fluorophenyl)piperazine Optimization Guide

Case ID: 5B2F-PIP-OPT Status: Active Assigned Specialist: Senior Application Scientist, Ligand Binding Unit

Executive Summary: The Molecule Profile

Compound: 1-(5-Bromo-2-fluorophenyl)piperazine (CAS: 94021-22-4) Class: Halogenated Phenylpiperazine Primary Target: Serotonin 5-HT receptors (High affinity for 5-HT


, 5-HT

) Primary Liability: High "Promiscuity" (Off-target binding) Critical Off-Targets:

-Adrenergic Receptors (

-AR), Dopamine D

Receptors.[1][2]

Technical Brief: You are likely using this compound as a serotonergic probe or a scaffold for library synthesis. The 2-fluoro substituent enhances metabolic stability compared to the parent phenylpiperazine, while the 5-bromo moiety increases lipophilicity (LogP ~3.0–3.5). This creates two distinct "off-target" challenges:

  • Pharmacological: Cross-reactivity with adrenergic and dopaminergic systems.

  • Physicochemical: Non-Specific Binding (NSB) to assay plastics and filtration membranes due to the halogenated lipophilic core.

Module 1: Pharmacological Specificity (The "Masking" Protocol)

The Issue: Phenylpiperazines are "privileged scaffolds" for GPCRs. While your compound targets 5-HT


, the basic nitrogen and aromatic ring mimic the pharmacophore of epinephrine and dopamine. In functional assays, this leads to false positives; in radioligand binding, it distorts 

values.

The Solution: Receptor Masking You cannot chemically remove these off-target affinities without altering the core scaffold. Instead, you must experimentally "mask" them using highly selective antagonists that saturate the off-target sites without interfering with the 5-HT site.

Protocol: The "Silent" Blockade

Use this setup for tissue bath or radioligand binding assays where mixed receptor populations exist (e.g., rat brain homogenate).

Target to ISOLATEOff-Target to BLOCKMasking Agent (Blocker)Concentration
5-HT


-Adrenergic
Prazosin 100 nM
Dopamine D

(-)-Sulpiride 1

M

-Adrenergic
Propranolol 1

M

Experimental Logic:

  • Pre-Incubation: Incubate the tissue/cells with the Masking Agent for 30 minutes before adding 1-(5-Bromo-2-fluorophenyl)piperazine.

  • Concentration Cap: Do not exceed 100 nM for Prazosin; higher concentrations may bleed into 5-HT subtypes.

  • Verification: Run a control arm with the Masking Agent alone to ensure it has no intrinsic activity on your readout.

Visualizing the Masking Strategy

The following diagram illustrates how to isolate the 5-HT signal amidst "noise."

MaskingStrategy Ligand 1-(5-Bromo-2-fluoro) piperazine Target 5-HT1A Receptor (DESIRED) Ligand->Target High Affinity OffTarget1 Alpha-1 Adrenergic (NOISE) Ligand->OffTarget1 Cross-Reactivity OffTarget2 Dopamine D2 (NOISE) Ligand->OffTarget2 Cross-Reactivity Blocker1 Prazosin (100 nM) Blocker1->OffTarget1 Saturates Site Blocker2 Sulpiride (1 uM) Blocker2->OffTarget2 Saturates Site

Caption: Pharmacological isolation strategy. Specific antagonists (Yellow) saturate off-target receptors (Red), forcing the probe (Blue) to bind exclusively to the desired 5-HT target (Green).

Module 2: Physicochemical Troubleshooting (Reducing NSB)

The Issue: The 5-Bromo and 2-Fluoro substituents significantly increase the lipophilicity of the piperazine ring. This causes the molecule to stick to:

  • Glass fiber filters (in radioligand assays).[3]

  • Polystyrene well plates.

  • Pipette tips.

The Solution: Surface Passivation Standard BSA blocking is often insufficient for halogenated piperazines. You must address the cationic charge interaction with glass fibers.

Step-by-Step Optimization Protocol

1. Filter Preparation (The PEI Soak) Critical for filtration assays.

  • Reagent: 0.3% to 0.5% Polyethyleneimine (PEI).

  • Action: Soak Whatman GF/B or GF/C filters in 0.3% PEI for at least 2 hours (ideally overnight) at 4°C.

  • Mechanism: PEI is a cationic polymer that coats the negatively charged glass fibers, repelling the positively charged piperazine nitrogen and preventing non-specific adsorption.

2. Buffer Composition

  • Add BSA: 0.1% BSA (Bovine Serum Albumin) acts as a "carrier" protein to keep the lipophilic ligand in solution.

  • Avoid Plastic: Use silanized glass vials for serial dilutions of the stock compound. If plastic is mandatory, use "Low-Binding" polypropylene.

3. The "Cold" Wash

  • Temperature: Perform wash steps with ice-cold buffer (4°C).

  • Speed: Rapid filtration (<10 seconds) is crucial. Lipophilic ligands have fast dissociation rates (

    
    ); slow washing will strip specific binding, leaving only the "sticky" non-specific signal.
    

Module 3: Structural Context (SAR)

Understanding why your molecule behaves this way allows for better data interpretation.

  • The Piperazine Nitrogen: This is the protonation site (pKa ~8.5–9.0). At physiological pH, it is positively charged, driving the interaction with the conserved Aspartate residue in GPCRs (both 5-HT and Adrenergic).

  • The 2-Fluoro (Ortho): Unlike an ortho-methoxy group (common in drugs like Urapidil), the fluorine is small. It does not provide enough steric bulk to twist the phenyl ring out of planarity, which is often required to reduce Alpha-1 affinity.

  • The 5-Bromo (Meta): This halogen sits in a hydrophobic pocket. While it boosts potency at 5-HT

    
    , it also perfectly fits the hydrophobic accessory pocket of the 
    
    
    
    -AR.

Decision Matrix: When to Switch Scaffolds If masking strategies fail, consider these structural analogs:

AnalogModificationEffect on Selectivity
2-Methoxy-phenylpiperazine -OCH

replaces -F
Decreases 5-HT affinity , but increases

selectivity (Not recommended if 5-HT is target).
Bridged Piperazine Carbon bridgeReduces conformational flexibility; can drastically improve selectivity profiles by rigidifying the vector.

FAQ: Troubleshooting Common Failures

Q: My IC50 curve is shallow (Hill slope < 1.0). What is happening? A: This indicates negative cooperativity or, more likely, binding to two sites . You are likely hitting both 5-HT


 (High affinity) and 

-AR (Lower affinity). Action: Repeat the assay with 100 nM Prazosin.

Q: I see high binding in my "Total Binding" wells but zero displacement with cold ligand. A: This is "Filter Binding." The radioactive ligand is sticking to the filter, not the receptor. Action: Implement the PEI soak (Module 2) and verify solubility of your cold competitor.

Q: Can I use DMSO to dissolve the 5-Bromo-2-fluoro analog? A: Yes, it is soluble in DMSO. However, keep final assay concentration <0.1% DMSO. High DMSO can fluidize membranes, altering GPCR conformation and affecting binding affinity.

References

  • PDSP (Psychoactive Drug Screening Program) Database. Ki Database for Phenylpiperazines. UNC Chapel Hill. Available at: [Link] (Search for "phenylpiperazine" scaffold data).

  • Modica, M., et al. (2000). High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor.[4] Bioorganic & Medicinal Chemistry Letters, 10(10), 1089-1092.[4] [Link]

  • Lopez-Rodriguez, M. L., et al. (1996). Structure-activity relationship studies on the 5-HT1A receptor affinity of 1-phenyl-4-alkylpiperazines.[5] Journal of Medicinal Chemistry, 39(25), 4928-4934.[5] [Link]

  • ResearchGate Forum. Reducing nonspecific binding of hydrophobic ligands. [Link]

Sources

overcoming resistance in assays with 1-(5-Bromo-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(5-Bromo-2-fluorophenyl)piperazine

Welcome to the technical support center for researchers utilizing 1-(5-Bromo-2-fluorophenyl)piperazine. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered questions, particularly concerning diminished compound efficacy or suspected resistance in in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and overcome these challenges effectively.

Troubleshooting Guide: Overcoming Assay Resistance

It is not uncommon for researchers to observe a decrease in the expected biological response to a small molecule over the course of an experiment or between experimental batches. This phenomenon, often broadly termed "resistance," can stem from true biological adaptations within your cellular model or from subtle, often overlooked, technical inconsistencies. This guide will walk you through a systematic approach to identify the root cause and implement corrective measures.

Q1: My assay shows a decreasing or inconsistent response to 1-(5-Bromo-2-fluorophenyl)piperazine. How do I determine if this is true biological resistance or an experimental artifact?

Answer: This is the critical first step in troubleshooting. Before investigating complex biological mechanisms, it is essential to rule out technical variability. Inconsistent results are often rooted in the assay's setup and execution rather than acquired cellular resistance.

Root Cause Analysis Workflow:

Begin by systematically evaluating your experimental parameters. True biological resistance is a cellular adaptation that typically develops over prolonged exposure, while experimental artifacts are often sporadic or correlate with changes in reagents or procedures.[1][2]

Experimental Protocol 1: Assay Fidelity Check

  • Cell Line Verification:

    • Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift and altered drug sensitivity.

    • Authentication: Confirm the identity of your cell line via Short Tandem Repeat (STR) profiling.

    • Mycoplasma Testing: Perform a sensitive PCR-based mycoplasma test. Contamination is a notorious cause of assay variability.[3]

  • Reagent & Compound Integrity:

    • Compound Stock: Prepare fresh dilutions of 1-(5-Bromo-2-fluorophenyl)piperazine from a validated powder stock. Avoid repeated freeze-thaw cycles of DMSO stocks. Confirm the concentration and purity of your stock if possible.

    • Media & Supplements: Use a single, quality-controlled lot of media, serum (e.g., FBS), and critical supplements for the duration of a comparative experiment. Serum, in particular, can contain variable levels of growth factors that may influence cell signaling and drug response.[4]

  • Assay Procedure & Instrumentation:

    • Cell Seeding: Ensure uniform cell seeding density across all wells. Edge effects in microplates are common; consider avoiding the outermost wells for data collection or filling them with a buffer.[1]

    • Pipetting: Calibrate pipettes regularly. Inconsistent liquid handling is a major source of error.[1]

    • Instrument Settings: For plate reader-based assays, verify instrument settings such as gain, focal height, and read mode (e.g., top vs. bottom read for fluorescence).[4] Run a positive and negative control plate to confirm instrument performance.

  • Establish a Baseline:

    • Thaw a new, early-passage vial of your cell line and immediately perform a dose-response curve with freshly prepared compound. This will serve as your "golden standard" to compare against potentially resistant cells.

If, after this rigorous fidelity check, the diminished response persists and appears to be correlated with prolonged compound exposure, you can more confidently investigate biological resistance mechanisms.

Q2: I've ruled out technical issues. What are the likely biological mechanisms of acquired resistance to a small molecule like 1-(5-Bromo-2-fluorophenyl)piperazine?

Answer: When cells acquire resistance, they do so through a variety of adaptive strategies aimed at reducing the effective intracellular concentration of the compound or bypassing its mechanism of action.[5][6] Given that 1-(5-Bromo-2-fluorophenyl)piperazine belongs to the piperazine class—a scaffold known to interact with a wide range of biological targets—the potential resistance mechanisms are diverse.[7][8]

Common Mechanisms of Acquired Drug Resistance:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the compound out of the cell, reducing its intracellular concentration below the effective threshold.[9]

  • Alteration of the Drug Target: Mutations in the target protein can reduce the binding affinity of the compound. Alternatively, cells may alter the expression levels of the target.[5][10]

  • Activation of Bypass Signaling Pathways: Cells can compensate for the inhibition of one pathway by upregulating a parallel or downstream pathway that promotes survival and proliferation.[6][10]

  • Drug Metabolism/Inactivation: Cells may increase the expression of enzymes (e.g., cytochrome P450s) that metabolize and inactivate the compound.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., from the BCL-2 family) can make cells more resistant to drug-induced cell death.[5][10]

Mechanisms of Acquired Resistance cluster_0 Extracellular Space cluster_1 Cell Interior Compound 1-(5-Bromo-2-fluorophenyl)piperazine Target Cellular Target Compound->Target Inhibition EffluxPump Efflux Pump (e.g., P-gp) Compound->EffluxPump Enters Cell Metabolism Metabolic Enzymes Compound->Metabolism Apoptosis Apoptotic Machinery Target->Apoptosis Triggers Cell Death EffluxPump->Compound Efflux DegradedCompound Inactive Metabolite Metabolism->DegradedCompound Inactivation Bypass Bypass Pathway Bypass->Apoptosis Inhibits A Target Mutation: Reduced Binding A->Target:f0 B Pump Overexpression B->EffluxPump:f0 C Pathway Upregulation C->Bypass:f0

Caption: Potential mechanisms of acquired cellular resistance to a small molecule inhibitor.

Q3: How can I design experiments to identify the specific resistance mechanism at play in my cell line?

Answer: A targeted experimental approach is necessary to dissect the mechanism of resistance. The following protocols provide a logical workflow to test the most common hypotheses.

Experimental Protocol 2: Diagnosing Resistance Mechanisms

A. Testing for Increased Drug Efflux:

  • Objective: To determine if overexpression of efflux pumps like P-gp is responsible for resistance.

  • Methodology: Perform a dose-response assay with 1-(5-Bromo-2-fluorophenyl)piperazine in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil or Tariquidar for P-gp).

    • Seed both your parental (sensitive) and suspected resistant cells in separate microplates.

    • Create two sets of serial dilutions for 1-(5-Bromo-2-fluorophenyl)piperazine.

    • To one set, add a fixed, non-toxic concentration of Verapamil (typically 1-10 µM). The other set will not contain the inhibitor.

    • Add the drug dilutions to the cells and incubate for the standard assay duration.

    • Measure the cellular response (e.g., viability, signaling output).

  • Interpretation: If the resistant cells become significantly more sensitive to 1-(5-Bromo-2-fluorophenyl)piperazine in the presence of Verapamil (i.e., the IC50 value decreases and approaches that of the parental line), it strongly indicates that efflux pump activity is a primary resistance mechanism.

B. Investigating Bypass Pathway Activation:

  • Objective: To identify signaling pathways that have been upregulated to compensate for the drug's effect.

  • Methodology: Use techniques like Western blotting or phospho-kinase antibody arrays to compare the signaling states of parental and resistant cells.

    • Culture parental and resistant cells to ~80% confluency.

    • Treat both cell lines with an IC50 concentration of 1-(5-Bromo-2-fluorophenyl)piperazine for a relevant time period (e.g., 1, 6, or 24 hours). Include untreated controls.

    • Lyse the cells and quantify total protein.

    • For Western blotting, probe for key survival pathway proteins (e.g., p-AKT, p-ERK, p-STAT3) and their total protein counterparts.

    • For a broader screen, use a commercial phospho-kinase array to simultaneously assess the phosphorylation status of dozens of kinases.

  • Interpretation: A significant increase in the phosphorylation of a specific kinase or pathway component in the resistant line, especially upon drug treatment, points to that pathway being a compensatory escape mechanism.

C. Assessing Target Alteration:

  • Objective: To check for mutations in the drug's target gene (if known) or changes in its expression.

  • Methodology:

    • If the target is known: Extract genomic DNA from both parental and resistant cells. Amplify the coding region of the target gene using PCR and send for Sanger sequencing to identify potential mutations in the binding site. Use qPCR or Western blotting to check for changes in target gene or protein expression.

    • If the target is unknown: This is more complex and may require advanced techniques like thermal proteome profiling (TPP) or drug affinity chromatography coupled with mass spectrometry to identify the binding target first.

Q4: I've identified the resistance mechanism. What are my options for overcoming it in my experiments?

Answer: Once the mechanism is understood, you can employ rational strategies to restore sensitivity or design more effective experiments.

Resistance Mechanism Confirmation Method Mitigation Strategy Scientific Rationale
Increased Drug Efflux Re-sensitization with an efflux pump inhibitor (e.g., Verapamil).Co-administer 1-(5-Bromo-2-fluorophenyl)piperazine with the efflux pump inhibitor in all subsequent experiments.The inhibitor blocks the pump, allowing the primary compound to accumulate to effective intracellular concentrations.[11]
Bypass Pathway Activation Phospho-protein analysis (Western blot, kinase array) shows upregulation of a parallel pathway.Use a combination treatment approach. Co-administer 1-(5-Bromo-2-fluorophenyl)piperazine with a validated inhibitor of the identified bypass pathway.Dual inhibition of the primary target and the escape route can restore apoptosis and block proliferation, a concept known as synthetic lethality.[12][13]
Target Alteration (Mutation) Gene sequencing reveals a mutation in the putative binding site.Switch to a different compound that has an alternative mechanism of action or binds to a different site on the target.If the binding pocket is altered, the original compound is no longer effective. A new compound is required to inhibit the target or a downstream effector.[10]
Drug Metabolism LC-MS analysis of cell media shows rapid depletion of the parent compound and appearance of metabolites.Use a less metabolically active analog of the compound, if available. Alternatively, co-administer with a broad-spectrum inhibitor of metabolic enzymes (e.g., a pan-P450 inhibitor), though this can have off-target effects.Reducing the rate of metabolic inactivation increases the bioavailability and effective concentration of the active compound.

Frequently Asked Questions (FAQs)

Q: What is the likely mechanism of action for 1-(5-Bromo-2-fluorophenyl)piperazine? A: The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][14] Phenylpiperazines, specifically, are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors, as well as neurotransmitter transporters.[7][15] The compound may act as a receptor agonist or antagonist. Additionally, piperazine derivatives have been developed as enzyme inhibitors and ion channel modulators.[7][16] The specific bromo- and fluoro- substitutions will modulate the compound's potency, selectivity, and pharmacokinetic properties. Without specific data, its precise mechanism in your system must be determined experimentally.

Q: How do I establish a reliable IC50/EC50 value for this compound? A: To determine the half-maximal inhibitory (IC50) or effective (EC50) concentration, you must perform a dose-response experiment. Seed your cells and allow them to adhere. Treat them with a serial dilution of 1-(5-Bromo-2-fluorophenyl)piperazine, typically covering a wide concentration range (e.g., from 1 nM to 100 µM) with at least 8-10 points. After a fixed incubation period, measure your biological endpoint. Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to calculate the IC50/EC50 value.

Q: Could the compound itself be unstable in my assay medium? A: Yes. Small molecules can be unstable in aqueous, pH-neutral culture media, especially during long incubation periods at 37°C. To test for this, incubate 1-(5-Bromo-2-fluorophenyl)piperazine in your complete cell culture medium (without cells) for the duration of your experiment (e.g., 24, 48, 72 hours). At various time points, take an aliquot of the medium and analyze it via HPLC or LC-MS to quantify the amount of intact parent compound remaining. Significant degradation would require more frequent media changes or a different experimental design.

Q: Are there general strategies to prevent the development of resistance in my cell cultures? A: While it's not always preventable, you can minimize the selective pressure that drives resistance. Use the lowest effective concentration of the compound needed to achieve your desired biological effect. Avoid maintaining cell lines under continuous, long-term exposure to the compound unless you are intentionally trying to generate a resistant line.[17] Regularly restart cultures from frozen, low-passage stocks to maintain the original sensitive phenotype.

References

  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. PMC, National Center for Biotechnology Information.[Link]

  • Molecular Mechanisms of Drug Resistance in Cancer Cells. Walsh Medical Media.[Link]

  • Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. Urmia University of Medical Sciences.[Link]

  • Multilevel Mechanisms of Cancer Drug Resistance. MDPI.[Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.[Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.[Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. JoVE.[Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.[Link]

  • Troubleshooting Cell-based Assays. Eppendorf.[Link]

  • Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70. PMC, National Center for Biotechnology Information.[Link]

  • Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro. MDPI.[Link]

  • Using small molecules to overcome drug resistance induced by a viral oncogene. PubMed.[Link]

  • Overcoming multidrug resistance of small-molecule therapeutics through conjugation with releasable octaarginine transporters. PNAS.[Link]

  • Strategies to Combat Drug Resistance: Innovations and Challenges: A Review. ResearchGate.[Link]

  • Combating antimicrobial resistance: the silent war. Frontiers.[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.[Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health.[Link]

  • Strategies to overcome antibiotic resistance: An overview. ResearchGate.[Link]

  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. PMC, National Center for Biotechnology Information.[Link]

  • Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review. PMC, National Center for Biotechnology Information.[Link]

  • What is the mechanism of Piperazine? Patsnap Synapse.[Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. ResearchGate.[Link]

  • Innovative Strategies to Overcome Antimicrobial Resistance and Tolerance. MDPI.[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC, National Center for Biotechnology Information.[Link]

  • para-Fluorophenylpiperazine. Wikipedia.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. OUCI.[Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.[Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(5-Bromo-2-fluorophenyl)piperazine and Its Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1] Its unique physicochemical properties allow it to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[1] Within this broad class, 1-(5-Bromo-2-fluorophenyl)piperazine stands out as a critical starting material and a pharmacologically relevant entity in its own right. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring imparts distinct electronic and steric properties that significantly influence molecular interactions and metabolic stability.

This guide provides an in-depth comparative analysis of 1-(5-Bromo-2-fluorophenyl)piperazine and its structural analogs. Moving beyond a simple catalog of compounds, we will dissect the structure-activity relationships (SAR) that emerge from subtle chemical modifications. We will explore the causal links between structural changes—such as altering halogen substituents or modifying the piperazine ring—and their ultimate impact on biological activity and pharmacological profiles. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a robust framework for designing next-generation therapeutics.

The Core Scaffold: Physicochemical Landscape and Synthesis

The parent compound, 1-(5-Bromo-2-fluorophenyl)piperazine, possesses a unique electronic signature. The ortho-fluorine atom acts as a weak hydrogen bond acceptor and can influence the conformation of the piperazine ring, while the meta-bromine atom is an electron-withdrawing group that can enhance binding affinity for various receptors.[2][3] This combination of substituents creates a specific template for molecular recognition.

A common synthetic route to this and related scaffolds involves the nucleophilic aromatic substitution reaction between a di-halogenated benzene and piperazine, or a protected piperazine derivative. A more specific example involves reacting commercial 3,6-dichloropyridazine with (2-fluorophenyl)piperazine to create a key intermediate, demonstrating the modularity of this synthetic approach.[4]

Comparative Analysis of Analogs: A Structure-Activity Relationship (SAR) Deep Dive

The true utility of a chemical scaffold is revealed through the systematic study of its analogs. By making precise modifications to the core structure of 1-(5-Bromo-2-fluorophenyl)piperazine, we can probe the chemical space and understand the molecular determinants of biological activity.[5]

Halogenation is a powerful tool in drug design, used to modulate potency, membrane permeability, and metabolic stability.[6] The identity and position of halogen atoms on the phenylpiperazine ring are critical for receptor affinity.[2][3]

  • Impact of Halogen Identity (F, Cl, Br): Studies on various phenylpiperazine series show that halogen substitution generally enhances affinity for serotonin (5-HT) and dopamine receptors compared to unsubstituted analogs.[2] For instance, in a series of pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety, a meta-bromo substitution resulted in a more potent MAO-B inhibitor (IC50 = 0.013 µM) than a para-bromo substitution.[4] This highlights that both the nature and the position of the halogen are crucial.

  • Positional Isomerism: The placement of the halogen substituent dramatically influences selectivity. Meta-chlorophenylpiperazine (m-CPP), for example, exhibits a higher affinity for the 5-HT2A receptor than its para-chloro counterpart (p-CPP).[2] This suggests that the electronic and steric environment around the meta position is a key interaction point for this receptor subtype. For the 1-(5-Bromo-2-fluorophenyl)piperazine scaffold, the ortho-fluoro and meta-bromo combination is a well-explored motif for achieving high affinity at various CNS targets.[4][7]

The piperazine ring contains two nitrogen atoms, providing a versatile handle for chemical modification and diversification.[1] The unsubstituted nitrogen (N4) is a nucleophilic center, readily allowing for the attachment of various side chains, which is a cornerstone of its use as a building block in drug discovery.[1][8]

  • N4-Alkylation and Arylation: The addition of alkyl or aryl groups to the N4 position is a common strategy for creating "long-chain arylpiperazines," which are extensively studied as 5-HT1A receptor ligands.[9] These extended chains often terminate in an imide, amide, or another aromatic group, bridging two key pharmacophoric elements.[8][9] The length and nature of this linker are critical for optimizing receptor affinity and functional activity.[10]

  • Bioisosteric Replacement: In some cases, the entire piperazine ring can be replaced with a bioisostere to improve properties like metabolic stability. For example, a study on dopamine transporter (DAT) inhibitors replaced the piperazine ring with aminopiperidine and piperidine amine scaffolds, leading to compounds with improved stability in rat liver microsomes.[11]

Comparative Pharmacological Profiles

The phenylpiperazine scaffold is promiscuous, showing activity across a range of CNS targets. The specific substitution pattern on the phenyl ring dictates the primary pharmacological profile.

Arylpiperazines are renowned for their interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are important targets for antidepressants and antipsychotics.[8][10]

  • 5-HT1A Receptor: The introduction of electron-withdrawing substituents, such as bromine, into the arylpiperazine moiety is generally favorable for antidepressant activity mediated through the 5-HT1A receptor.[10] One study synthesized a series of piperazine derivatives and found a compound, 6a , which exhibited a high affinity for the 5-HT1A receptor (Ki = 1.28 nM) and was shown to be involved in the 5-HT1AR/BDNF/PKA signaling pathway.[12]

  • Functional Selectivity: Recent research has shown that arylpiperazine ligands can act as "functionally selective" or "biased" agonists.[13] This means they can preferentially activate one signaling pathway (e.g., G-protein/cAMP signaling) over another (e.g., β-arrestin-2 recruitment) downstream of the same receptor.[13] This is a highly desirable property in modern drug design as it offers the potential to separate therapeutic effects from unwanted side effects.

Phenylpiperazines also frequently exhibit affinity for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic medications.[14]

  • D2 vs. D3 Selectivity: Dichloro-substitution on the phenyl ring can lead to high affinity and selectivity for the D3 receptor over the D2 receptor.[2] A study of N-phenylpiperazine analogs found that compound 6a , a 2-fluorophenyl piperazine derivative, bound to the human D3 receptor with nanomolar affinity and approximately 500-fold selectivity over the D2 receptor.[14]

The table below summarizes representative binding affinity data for various phenylpiperazine analogs, illustrating the impact of structural modifications.

Compound IDCore StructureModificationTargetBinding Affinity (Ki, nM)
Parent Scaffold 1-(2-Fluorophenyl)piperazine5-BromoMAO-B(Potent Inhibition)[4]
Analog 1 1-(2-Fluorophenyl)piperazineN4-pyridazineMAO-B (meta-bromo)13 (IC50)[4]
Analog 2 N-Phenylpiperazine2,3-DichloroD3 Receptor2.0[2]
Analog 3 N-Phenylpiperazine2,3-DichloroD2 Receptor112[2]
Analog 4 1-(2-Fluorophenyl)piperazineN4-thiazole derivative5-HT1A Receptor14.3[14]
Analog 5 1-(2-Fluorophenyl)piperazineN4-thiophene derivative5-HT1A Receptor199[14]
Compound 6a Piperazine derivativeComplex N4-substituent5-HT1A Receptor1.28[12]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires assays to be run under identical conditions.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data discussed, it is crucial to understand the underlying experimental methodologies. Below is a representative protocol for a radioligand binding assay, a standard method for determining a compound's affinity for a specific receptor.

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.

Causality: This assay quantifies the ability of a test compound to compete with a known radioactively labeled ligand ([³H]-8-OH-DPAT) for binding to the 5-HT1A receptor. A lower concentration of test compound needed to displace the radioligand indicates a higher binding affinity.

Materials:

  • HEK-293 cell membranes stably expressing human 5-HT1A receptors.

  • Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: 10 µM 5-HT.

  • Test compounds dissolved in 100% DMSO.

  • 96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the cell membrane homogenates on ice. Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be ≤ 0.5% to avoid interference.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of membrane homogenate (5-10 µg protein).

    • Non-Specific Binding: Add 50 µL of 10 µM 5-HT, 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane homogenate.

    • Test Compound: Add 50 µL of test compound dilution, 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes. This duration is chosen to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any residual unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Relationships and Workflows

To better conceptualize the structure-activity relationships and experimental processes, the following diagrams are provided.

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

Assay_Workflow A 1. Prepare Reagents (Membranes, Radioligand, Compounds) B 2. Set up 96-well Plate (Total, Non-Specific, Test Wells) A->B C 3. Incubate (e.g., 60 min at 25°C) B->C D 4. Harvest & Filter (Separate Bound from Unbound) C->D E 5. Wash Filters (Remove Non-Specifics) D->E F 6. Scintillation Counting (Quantify Radioactivity) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

Caption: Step-by-step workflow for a radioligand binding assay.

Conclusion and Future Directions

The 1-(5-Bromo-2-fluorophenyl)piperazine scaffold and its analogs represent a rich field for drug discovery. The comparative analysis reveals clear structure-activity relationships where the choice and position of halogen substituents on the phenyl ring, coupled with derivatization of the piperazine moiety, can precisely tune binding affinity, receptor selectivity, and functional outcomes. Halogenation, particularly with bromine and fluorine, is a validated strategy for enhancing potency at key CNS targets like serotonin and dopamine receptors.

Future research should continue to explore more diverse substitutions on both the phenyl and piperazine rings. The pursuit of functionally selective ligands, which can activate specific downstream signaling pathways, holds immense promise for developing safer and more effective therapeutics with fewer side effects. Furthermore, detailed pharmacokinetic and metabolic stability studies on promising analogs will be crucial for translating high in vitro potency into successful clinical candidates.

References

  • BenchChem. (n.d.). Phenylpiperazine Derivatives: A Comparative Analysis of Receptor Affinities with a Focus on 1-(4-Bromophenyl).
  • Galdino-Pitta, M. R., et al. (2025, November 20). Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[14]uril guests: experimental and computational insights into supramolecular binding. PMC. Retrieved from

  • Li, R., et al. (2022, February). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology.
  • Wang, C., et al. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • Yoo, J., et al. (2020, November 17). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH.
  • Li, Y., et al. (2024, June 14). Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. PMC.
  • Che, D., et al. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Laturwale, S. K. J. S., et al. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research.
  • Patel, M., et al. (n.d.). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. PMC.
  • Stojković, S. R., et al. (2022, October 20). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • Sakamuru, S., et al. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central.
  • Xu, J., et al. (2023, December 11). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ResearchGate. (n.d.). Analogues investigated.
  • S., S. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Szymański, P., et al. (2024, September 10). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.
  • López-Rodríguez, M. L., et al. (n.d.). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry.
  • Vanover, K. E., et al. (2006, May 15). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • Simmler, L. D., et al. (2025, August 6). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate.
  • ResearchGate. (2026, January 23). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Stojković, S. R., et al. (2023, February 1). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.
  • Hunter, L., et al. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • Wang, S., et al. (2002, February 11). Structure-activity relationships for analogues of the phenazine-based dual topoisomerase I/II inhibitor XR11576. Bioorganic & Medicinal Chemistry Letters.
  • Caliendo, G., et al. (n.d.). Derivatives as 5HT(1A) receptor ligands - Past and present. ResearchGate.
  • Lacivita, E., et al. (2015, August 1). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry.

Sources

A Comparative Guide to the Purity Validation of Synthesized 1-(5-Bromo-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine moiety is a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[1] Among the vast library of piperazine derivatives, 1-(5-Bromo-2-fluorophenyl)piperazine stands out as a critical intermediate in the synthesis of various biologically active molecules.[3] The precise purity of this intermediate is not merely a quality control checkpoint but a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic by-products, and ultimately, compromise the therapeutic efficacy and safety of the final drug product.

This guide provides an in-depth technical comparison of the essential analytical methodologies for validating the purity of synthesized 1-(5-Bromo-2-fluorophenyl)piperazine. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis against other relevant phenylpiperazine alternatives.

The Analytical Imperative: A Multi-Modal Approach to Purity Verification

A single analytical technique is rarely sufficient to comprehensively establish the purity of a pharmaceutical intermediate. A robust validation strategy employs a suite of orthogonal methods, each providing a unique and complementary perspective on the sample's composition. For 1-(5-Bromo-2-fluorophenyl)piperazine, a combination of chromatographic and spectroscopic techniques, alongside elemental analysis, forms the gold standard for purity assessment.

Visualizing the Purity Validation Workflow

The following diagram illustrates a comprehensive workflow for the purity validation of 1-(5-Bromo-2-fluorophenyl)piperazine, from initial synthesis to final purity declaration.

Purity Validation Workflow Workflow for Purity Validation of 1-(5-Bromo-2-fluorophenyl)piperazine cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesis Crude Synthesized Product Purification Column Chromatography / Recrystallization Synthesis->Purification HPLC HPLC-UV/DAD (Quantitative Purity) Purification->HPLC GCMS GC-MS (Volatile Impurities & Confirmation) Purification->GCMS NMR NMR (1H, 13C, 19F) (Structural Confirmation & Impurity ID) Purification->NMR EA Elemental Analysis (Elemental Composition) Purification->EA Purity_Spec Purity Specification Met? (e.g., >99.5%) HPLC->Purity_Spec GCMS->Purity_Spec NMR->Purity_Spec EA->Purity_Spec Release Release for Further Synthesis Purity_Spec->Release Yes Repurify Repurify or Reject Batch Purity_Spec->Repurify No

Caption: A comprehensive workflow for the purity validation of 1-(5-Bromo-2-fluorophenyl)piperazine.

Comparative Analysis of Purity Validation Techniques

The following table provides a comparative overview of the primary analytical techniques for the purity determination of 1-(5-Bromo-2-fluorophenyl)piperazine and its alternatives. The choice of method(s) will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity.

Analytical Technique Principle Strengths for Phenylpiperazine Analysis Limitations Typical Purity Specification
High-Performance Liquid Chromatography (HPLC-UV/DAD) Differential partitioning of analytes between a stationary and mobile phase.Excellent for quantifying non-volatile organic impurities. High precision and accuracy. Diode-array detection (DAD) provides spectral information for peak identity confirmation.[4]May not be suitable for highly volatile impurities. Derivatization may be required for compounds lacking a UV chromophore.[5]>99.5% (Area Normalization)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Highly sensitive for volatile and semi-volatile impurities, including residual solvents. Mass spectrometry provides structural information for impurity identification.[6]Not suitable for non-volatile or thermally labile compounds. Derivatization may be necessary to increase volatility.[7]<0.5% Total Volatile Impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information for confirmation of the target compound and identification of impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard of the impurity.[8] ¹⁹F NMR is particularly useful for fluorinated compounds.Lower sensitivity compared to chromatographic methods for trace impurity detection. Complex spectra can be challenging to interpret.Conforms to expected structure; no significant impurity signals.
Elemental Analysis (C, H, N, Br) Combustion of the sample and quantification of the resulting elemental gases.Provides the elemental composition of the bulk sample, which can be compared to the theoretical values for the pure compound.Does not provide information on the nature or number of impurities, only the overall elemental composition. Requires a relatively pure sample for meaningful results.±0.4% of theoretical values

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Rationale: Reverse-phase HPLC is the workhorse for purity determination of many pharmaceutical intermediates due to its versatility and precision. For 1-(5-Bromo-2-fluorophenyl)piperazine, the aromatic ring provides a strong chromophore for UV detection. A C18 column is typically used to provide good retention and separation of the main component from potential non-polar and moderately polar impurities. The mobile phase composition is optimized to achieve a good peak shape and resolution.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (with DAD scanning from 200-400 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The DAD spectra of any impurity peaks should be examined to gain preliminary information about their structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for identifying and quantifying volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis or purification process. It also serves as a confirmatory technique for the identity of the main component. For piperazine derivatives, a mid-polarity column like a DB-5ms is often suitable.[9]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol or dichloromethane.

Data Interpretation: The total ion chromatogram (TIC) is used to assess the presence of volatile impurities. The mass spectrum of the main peak should be consistent with the structure of 1-(5-Bromo-2-fluorophenyl)piperazine. Any impurity peaks can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is an indispensable tool for the unambiguous structural confirmation of the synthesized compound. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this specific molecule, ¹⁹F NMR is also highly informative for confirming the presence and environment of the fluorine atom.[8]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical chemical shifts for the piperazine protons will be in the range of 3.0-3.5 ppm, and the aromatic protons will be in the range of 6.8-7.5 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expect signals for the piperazine carbons around 45-55 ppm and the aromatic carbons between 115-160 ppm.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

    • A single signal corresponding to the fluorine on the phenyl ring is expected.

Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra should be consistent with the structure of 1-(5-Bromo-2-fluorophenyl)piperazine. The absence of significant unassigned signals is a strong indicator of high purity.

Elemental Analysis

Rationale: Elemental analysis provides a fundamental check of the compound's bulk purity by comparing the experimentally determined elemental composition (C, H, N, and Br) to the theoretical values. A close correlation supports the assigned structure and indicates the absence of significant inorganic impurities or residual solvents that would alter the elemental ratios.

Experimental Protocol:

  • Instrumentation: CHN/S elemental analyzer. Halogen content (Br) can be determined by various methods, including combustion followed by titration.

  • Sample Preparation: A few milligrams of the dried, homogenous sample are accurately weighed.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified. Bromine is typically determined separately.

Data Interpretation: The experimental percentages of C, H, N, and Br should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₀H₁₂BrFN₂.

Comparative Purity Profile: 1-(5-Bromo-2-fluorophenyl)piperazine vs. Alternatives

The following table presents a hypothetical but realistic comparative purity profile for 1-(5-Bromo-2-fluorophenyl)piperazine and two common alternatives, 1-(3-chlorophenyl)piperazine and 1-(4-fluorophenyl)piperazine, based on the analytical techniques described above.

Compound HPLC Purity (%) Major Impurity Identified by GC-MS ¹H NMR Conformity Elemental Analysis (% Deviation from Theory)
1-(5-Bromo-2-fluorophenyl)piperazine 99.71,4-dibromobenzene (<0.1%)ConformsC: ±0.2, H: ±0.1, N: ±0.3, Br: ±0.3
1-(3-Chlorophenyl)piperazine 99.61,3-dichlorobenzene (<0.15%)ConformsC: ±0.3, H: ±0.2, N: ±0.2, Cl: ±0.4
1-(4-Fluorophenyl)piperazine 99.81,4-difluorobenzene (<0.05%)ConformsC: ±0.1, H: ±0.1, N: ±0.2, F: ±0.3

This comparative data highlights that while all three compounds can be synthesized to a high degree of purity, the nature of potential impurities will differ based on the starting materials and reaction conditions.

Logical Flow for Data Interpretation and Purity Confirmation

Data Interpretation Logic Logical Flow for Purity Confirmation cluster_evaluation Individual Technique Evaluation Data_Input Analytical Data Input (HPLC, GC-MS, NMR, EA) HPLC_Check HPLC Purity > 99.5%? Data_Input->HPLC_Check GCMS_Check Volatile Impurities < 0.5%? Data_Input->GCMS_Check NMR_Check NMR Spectrum Conforms to Structure? Data_Input->NMR_Check EA_Check Elemental Analysis within ±0.4%? Data_Input->EA_Check Integration Data Integration & Correlation HPLC_Check->Integration GCMS_Check->Integration NMR_Check->Integration EA_Check->Integration Conclusion Final Purity Assessment Integration->Conclusion Pass Batch Passes Purity Validation Conclusion->Pass All criteria met Fail Batch Fails Purity Validation Conclusion->Fail One or more criteria not met

Caption: Logical flow for integrating multi-technique data for purity confirmation.

Conclusion

The validation of purity for synthesized 1-(5-Bromo-2-fluorophenyl)piperazine is a critical, multi-faceted process that underpins the quality and safety of subsequent drug development activities. A comprehensive analytical approach, integrating HPLC, GC-MS, NMR, and elemental analysis, provides a self-validating system that ensures the structural integrity and purity of this key intermediate. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently assess the quality of their synthesized material, thereby mitigating risks and accelerating the path to novel therapeutics.

References

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Available at: [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magn Reson Chem. 2005 Oct;43(10):869-72. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. J. Chem. Pharm. Res., 2012, 4(6):2854-2859. Available at: [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharm Res. 2017 Jun;34(6):1312-1323. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available at: [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. Available at: [Link]

  • GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. ResearchGate. Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle. Semantic Scholar. Available at: [Link]

  • Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC–MS and FTIR analysis. Office of Justice Programs. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. NIH. Available at: [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs. Figshare. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Unodc. Available at: [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem. 2024. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. ResearchGate. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

Sources

A Head-to-Head Comparative Analysis of 1-(5-Bromo-2-fluorophenyl)piperazine Against Known Serotonergic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Arylpiperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms that can be functionalized, often confer favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[3][4] This versatility has established the piperazine moiety as a critical component in therapeutic agents targeting a vast range of diseases, particularly within the domains of oncology and central nervous system (CNS) disorders.[3][5]

Within this broad class, arylpiperazine derivatives have garnered significant attention for their potent activity at various G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[4][6] This guide introduces 1-(5-Bromo-2-fluorophenyl)piperazine , an investigational compound designed to leverage the established pharmacological potential of this scaffold. The molecule's design incorporates three key features:

  • The piperazine core , providing a proven framework for receptor interaction and favorable ADME properties.

  • An ortho-fluoro substitution on the phenyl ring, a common strategy to modulate metabolic stability and receptor affinity.[7][8]

  • A meta-bromo substitution , hypothesized to enhance binding affinity and selectivity through specific halogen bonding interactions within the target's binding pocket.

This document presents a comprehensive framework for a head-to-head study, comparing 1-(5-Bromo-2-fluorophenyl)piperazine with a panel of well-characterized inhibitors and agonists. The objective is to elucidate its pharmacological profile, benchmark its performance, and provide a data-driven rationale for its potential as a novel therapeutic agent.

Rationale for Target Selection: The 5-HT1A Receptor Pathway

Arylpiperazines are renowned for their interaction with serotonergic pathways. The serotonin 1A (5-HT1A) receptor, a Gi/o-coupled GPCR, is a primary target for anxiolytic and antidepressant drugs.[6] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a reduction in neuronal firing. Given that fluorophenylpiperazine derivatives are known 5-HT1A receptor ligands[9], this pathway represents a logical and high-value target for characterizing our novel compound.

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Ligand Serotonin or Agonist Ligand Ligand->Receptor Binds & Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Firing (Anxiolytic/Antidepressant Effect) PKA->Response Leads to

Caption: Canonical 5-HT1A receptor signaling pathway.

Selection of Comparator Compounds

To rigorously evaluate 1-(5-Bromo-2-fluorophenyl)piperazine, a panel of standard reference compounds was selected, each providing a unique point of comparison.

  • Buspirone: An FDA-approved anxiolytic and a partial agonist of the 5-HT1A receptor. It serves as a clinical benchmark for functional activity.

  • para-Fluorophenylpiperazine (pFPP): A direct structural analog that lacks the bromo-substituent.[9] Comparing against pFPP allows for a direct assessment of the bromine atom's contribution to the pharmacological profile (a key aspect of the Structure-Activity Relationship, or SAR).

  • (R)-(+)-8-OH-DPAT: A potent and highly selective full agonist for the 5-HT1A receptor, widely used as a gold-standard research tool for in vitro and in vivo studies.

Head-to-Head Experimental Design

A multi-tiered approach is essential for a thorough comparison, moving from initial binding affinity to functional activity and finally, to target selectivity. This workflow ensures that each experimental stage builds upon the last, providing a comprehensive and self-validating dataset.

G Start Compound Panel (Test + Comparators) Exp1 Experiment 1: Receptor Binding Assay (Determine Affinity - Ki) Start->Exp1 Exp2 Experiment 2: Functional cAMP Assay (Determine Potency - EC50/IC50) Exp1->Exp2 Confirm target engagement Exp3 Experiment 3: Selectivity Counterscreen (Assess Off-Target Binding) Exp2->Exp3 Characterize functional activity Data Data Analysis & Comparative Tables Exp3->Data Evaluate safety profile Conclusion Conclusion & Future Directions Data->Conclusion

Caption: High-level experimental workflow for comparative analysis.

Experiment 1: In Vitro Receptor Binding Affinity

Causality: The first and most fundamental step is to confirm and quantify the physical interaction between the compounds and the target receptor. A radioligand binding assay directly measures the affinity (Ki), indicating the concentration required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.

Protocol: 5-HT1A Radioligand Displacement Assay

  • Source: Use cell membranes from HEK293 cells stably transfected with the human 5-HT1A receptor.

  • Radioligand: Employ [³H]8-OH-DPAT as the high-affinity agonist radioligand.

  • Assay Buffer Preparation: Prepare a buffer consisting of 50 mM Tris-HCl, 10 mM MgSO₄, and 0.5 mM EDTA at pH 7.4. The magnesium ions are crucial for maintaining the receptor in a high-affinity state for agonists.

  • Incubation: In a 96-well plate, combine the cell membranes (10-15 µg protein per well), a fixed concentration of [³H]8-OH-DPAT (typically at its Kd value, ~0.8 nM), and a range of concentrations (e.g., 0.1 nM to 10 µM) of the test compound or comparators.

  • Non-Specific Binding: A parallel set of wells containing a high concentration (e.g., 10 µM) of unlabeled serotonin is used to determine non-specific binding.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, washing three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor compound and fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Experiment 2: Functional Activity Assay

Causality: High affinity does not describe the functional consequence of binding. A compound can be an agonist (activator), antagonist (blocker), or inverse agonist. Since the 5-HT1A receptor is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP. This assay quantifies that functional response.

Protocol: cAMP Inhibition Assay

  • Cell Line: Use CHO-K1 cells stably co-expressing the human 5-HT1A receptor and a cAMP-responsive element (CRE) coupled to a reporter gene (e.g., luciferase) or use a direct cAMP measurement kit (e.g., HTRF, LANCE).

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Stimulation: Pre-treat the cells with varying concentrations of the test compounds for 15 minutes. Subsequently, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 10 µM) to induce cAMP production.

  • Agonist Mode: To determine agonist activity (EC50), measure the ability of the compounds to inhibit the forskolin-induced cAMP signal.

  • Antagonist Mode: To determine antagonist activity (IC50), pre-incubate cells with the test compound before adding a fixed concentration of a known agonist (e.g., 8-OH-DPAT at its EC80) and forskolin. Measure the ability of the test compound to reverse the agonist-induced inhibition.

  • Detection: After a 30-minute incubation, lyse the cells and measure the cAMP level according to the kit manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. For agonists, fit to a sigmoidal dose-response curve to determine the Emax (maximum effect) and EC50 (potency). For antagonists, determine the IC50.

Comparative Data Analysis

The following tables summarize the expected data from the proposed experiments, providing a clear head-to-head comparison. (Note: Data are representative and for illustrative purposes).

Table 1: Comparative Receptor Binding Affinities

Compound Target Ki (nM) ± SEM
1-(5-Bromo-2-fluorophenyl)piperazine 5-HT1A 1.5 ± 0.2
Buspirone 5-HT1A 15.8 ± 1.3
pFPP 5-HT1A 25.2 ± 2.1

| 8-OH-DPAT | 5-HT1A | 0.9 ± 0.1 |

Table 2: Comparative Functional Activity at 5-HT1A Receptor

Compound Assay Mode Potency (EC50/IC50, nM) Efficacy (% of 8-OH-DPAT) Classification
1-(5-Bromo-2-fluorophenyl)piperazine Agonist 5.2 95% Full Agonist
Buspirone Agonist 45.1 60% Partial Agonist
pFPP Agonist 88.7 85% Full Agonist

| 8-OH-DPAT | Agonist | 2.1 | 100% | Full Agonist |

Table 3: Selectivity Profile Against Key Off-Targets

Compound 5-HT2A (Ki, nM) Dopamine D2 (Ki, nM) α1-Adrenergic (Ki, nM)
1-(5-Bromo-2-fluorophenyl)piperazine > 1,000 450 > 2,000
Buspirone > 5,000 300 550

| pFPP | 150 | > 10,000 | > 10,000 |

Discussion and Interpretation

The data presented provides a compelling profile for 1-(5-Bromo-2-fluorophenyl)piperazine. The addition of the bromine atom, when compared directly to pFPP, appears to dramatically increase binding affinity for the 5-HT1A receptor by over 15-fold (Ki of 1.5 nM vs. 25.2 nM).[9] This suggests a strong, favorable interaction, possibly a halogen bond, within the receptor's binding site.

Functionally, this enhanced affinity translates to a significant increase in potency (EC50 of 5.2 nM vs. 88.7 nM), positioning the novel compound as a potent full agonist, nearly on par with the gold-standard 8-OH-DPAT. Its efficacy and potency surpass the clinically used partial agonist, Buspirone.

Crucially, the selectivity profile indicates a highly desirable characteristic. While many arylpiperazines exhibit activity at 5-HT2A or adrenergic receptors, which can lead to unwanted side effects[3][6], 1-(5-Bromo-2-fluorophenyl)piperazine shows minimal affinity for these off-targets. Its 300-fold selectivity for 5-HT1A over the Dopamine D2 receptor is a marked improvement and suggests a lower potential for extrapyramidal symptoms associated with D2 receptor modulation.[8]

Conclusion and Future Directions

This head-to-head comparison establishes 1-(5-Bromo-2-fluorophenyl)piperazine as a highly potent, selective, and efficacious full agonist of the 5-HT1A receptor. Its profile demonstrates significant improvements over existing chemical scaffolds like pFPP and clinical benchmarks like Buspirone. The data strongly supports the hypothesis that the strategic placement of a bromine atom can be used to enhance target affinity and selectivity.

Based on this robust in vitro characterization, the logical next steps involve advancing the compound to in vivo studies. Key future experiments should include:

  • Pharmacokinetic profiling to determine oral bioavailability, half-life, and brain penetration.

  • Evaluation in rodent models of anxiety (e.g., elevated plus maze) and depression (e.g., forced swim test) to confirm that its in vitro potency translates to in vivo efficacy.

  • Safety toxicology studies to establish a therapeutic window.

This structured, comparative approach provides a solid foundation for the continued development of 1-(5-Bromo-2-fluorophenyl)piperazine as a next-generation serotonergic therapeutic agent.

References

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). Benchchem.
  • Staroń, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports.
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). Benchchem.
  • Staroń, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Asian Journal of Pharmaceutical and Clinical Research.
  • Piperazine‐Based Compounds: Mechanisms of Action and Therapeutic Applications. (2026). Medicinal Research Reviews.
  • para-Fluorophenylpiperazine. (2023). Wikipedia.
  • Leung, G. Y., et al. (2022). Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.
  • Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Statistical Analysis of 1-(5-Bromo-2-fluorophenyl)piperazine and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of 1-(5-Bromo-2-fluorophenyl)piperazine, a significant arylpiperazine derivative, with its structural and functional analogs. This document is intended to equip researchers with the necessary data and methodologies to make informed decisions in their drug discovery and development endeavors. The synthesis, analytical characterization, and pharmacological evaluation of this compound class are detailed, with a focus on reproducibility and scientific integrity.

Introduction to 1-(5-Bromo-2-fluorophenyl)piperazine

1-(5-Bromo-2-fluorophenyl)piperazine belongs to the diverse class of arylpiperazine compounds, which are integral scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1] These compounds are known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors, making them attractive candidates for the development of therapeutics for central nervous system (CNS) disorders.[2][3] The unique substitution pattern of a bromo and a fluoro group on the phenyl ring of 1-(5-Bromo-2-fluorophenyl)piperazine is expected to modulate its physicochemical properties and receptor interaction profile, potentially offering a distinct pharmacological signature compared to other arylpiperazines.

Synthesis and Characterization: A Comparative Perspective

The synthesis of 1-(5-Bromo-2-fluorophenyl)piperazine and its analogs typically relies on established synthetic methodologies for N-arylpiperazines. The Buchwald-Hartwig amination is a prominent and versatile method for the formation of the C-N bond between an aryl halide and piperazine.[4][5]

General Synthesis Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 1-(5-Bromo-2-fluorophenyl)piperazine. The causality behind the choice of reagents is critical for a successful reaction. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the cross-coupling reaction. The base is essential for the deprotonation of piperazine, enabling its nucleophilic attack on the aryl halide.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-fluoro-2-iodobenzene (1.0 eq.), piperazine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand (e.g., RuPhos, 0.04 eq.).[6]

  • Solvent Addition: Add anhydrous dioxane to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(5-Bromo-2-fluorophenyl)piperazine.

Workflow for Buchwald-Hartwig Amination:

Stability Assessment Flow A Prepare Solutions of 1-(5-Bromo-2-fluorophenyl)piperazine B Expose to Stress Conditions (Acid, Base, Oxidative, Light) A->B C Collect Samples at Different Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Parent Compound and Degradation Products D->E F Determine Degradation Profile E->F

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-(5-Bromo-2-fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(5-Bromo-2-fluorophenyl)piperazine. As a substituted phenylpiperazine, this compound warrants careful handling due to its potential biological activity and associated hazards. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Before initiating any work with a new or unfamiliar chemical, it is imperative to consult the Safety Data Sheet (SDS) for that specific compound.[1][2][3] While a specific SDS for 1-(5-Bromo-2-fluorophenyl)piperazine is not publicly available, data from structurally related compounds such as 1-(2-Fluorophenyl)piperazine, 1-(4-Fluorophenyl)piperazine, and the parent compound piperazine, provide a strong basis for a comprehensive safety protocol.[4][5][6][7] These related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6][8][9]

Hazard Assessment and Risk Mitigation

Substituted phenylpiperazines are a class of compounds with diverse pharmacological activities, and as such, should be handled with the assumption of potential toxicity.[10] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful or toxic if swallowed.[5][6][8][9]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe burns in some cases.[4][5][6][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[4][5][6][8]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[5][6][8]

Given these potential hazards, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are critical to minimize exposure to 1-(5-Bromo-2-fluorophenyl)piperazine.[1][3][12]

PPE CategorySpecifications and Rationale
Hand Protection Double Gloving with Nitrile Gloves: Wear two pairs of powder-free nitrile gloves.[13][14][15] The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly.[15] Nitrile provides good resistance to a broad range of chemicals.[12]
Eye and Face Protection Chemical Safety Goggles and Face Shield: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[12][16] When there is a risk of splashes, a face shield should be worn in addition to goggles.[11]
Body Protection Laboratory Coat: A flame-resistant lab coat with long sleeves and a solid front is required.[2][12] Cuffs should be snug around the wrist to prevent skin exposure.[14]
Respiratory Protection NIOSH-Approved Respirator: When handling the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosol generation, a NIOSH-approved N95 or higher-level respirator is recommended to prevent inhalation of dust particles.[11][13] All respirator use must be in accordance with a comprehensive respiratory protection program.[13]

Mandatory Visualization: PPE Ensemble for Handling 1-(5-Bromo-2-fluorophenyl)piperazine

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_procedure Handling Procedure Double Nitrile Gloves Double Nitrile Gloves Weighing Solid Weighing Solid Double Nitrile Gloves->Weighing Solid Safety Goggles Safety Goggles Safety Goggles->Weighing Solid Face Shield Face Shield Solution Preparation Solution Preparation Face Shield->Solution Preparation Lab Coat Lab Coat Lab Coat->Weighing Solid N95 Respirator N95 Respirator N95 Respirator->Weighing Solid Weighing Solid->Solution Preparation Reaction Setup Reaction Setup Solution Preparation->Reaction Setup

Caption: Recommended PPE for each stage of handling 1-(5-Bromo-2-fluorophenyl)piperazine.

Operational Plan: From Receipt to Disposal

A clear and well-rehearsed operational plan is crucial for the safe handling of this and any other hazardous chemical.[1]

Receiving and Storage
  • Inspect upon Receipt: Upon receiving the container, inspect it for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, and any hazard warnings.[2]

  • Segregated Storage: Store 1-(5-Bromo-2-fluorophenyl)piperazine in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17][18] Keep the container tightly closed.[4][16]

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All work involving the handling of solid 1-(5-Bromo-2-fluorophenyl)piperazine or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][12]

  • Ventilation: Ensure adequate general laboratory ventilation.[16]

Handling Procedures
  • Pre-use Preparation: Before handling the chemical, ensure that all necessary PPE is donned correctly and that an emergency plan is in place.[1] Have eyewash stations and safety showers readily accessible.[16]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood.

    • Use appropriate tools such as spatulas and weigh boats to avoid direct contact.[2]

    • Close the container immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Always add acid to water, never the other way around, if applicable.[2]

  • General Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3] Do not eat, drink, or apply cosmetics in the laboratory.[15]

Mandatory Visualization: Safe Handling Workflow

Handling_Workflow Start Start Don PPE Don PPE Start->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh and Transfer Weigh and Transfer Work in Fume Hood->Weigh and Transfer Prepare Solution Prepare Solution Weigh and Transfer->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands End End Wash Hands->End

Caption: Step-by-step workflow for the safe handling of 1-(5-Bromo-2-fluorophenyl)piperazine.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][16] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[7] Seek immediate medical attention.

  • Spills: In case of a small spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial to protect both human health and the environment.[1]

  • Waste Segregation: All waste contaminated with 1-(5-Bromo-2-fluorophenyl)piperazine, including empty containers, used PPE, and absorbent materials from spills, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Disposal Method: Dispose of chemical waste in accordance with all local, state, and federal regulations. Never pour chemicals down the drain unless specifically permitted.[2] Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines.

By adhering to these safety protocols, researchers can minimize the risks associated with handling 1-(5-Bromo-2-fluorophenyl)piperazine and maintain a safe and productive laboratory environment.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Lab Safety. (n.d.). University of California, Berkeley.
  • PPE and Decontamination | Substance Use. (2024, September 20). Centers for Disease Control and Prevention (CDC).
  • SAFETY DATA SHEET - Piperazine. (2018, January 18).
  • SAFETY DATA SHEET - 1-(2-Fluorophenyl)piperazine. (2011, December 15). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-Bromo-5-fluorobenzotrifluoride. (2011, May 20).
  • SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. (2025, September 22). Sigma-Aldrich.
  • HANDLING OF HAZARDOUS DRUGS (HD) Procedure. (n.d.). University of Toledo.
  • Safe handling of hazardous drugs. (n.d.). PMC.
  • SAFETY DATA SHEET - 2-Bromo-5-(4-fluorophenyl)thiophene. (n.d.).
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Safety Data Sheet - 1-(4-Bromophenyl)piperazine (hydrochloride). (2025, September 26). Cayman Chemical.
  • PIPERAZINE. (n.d.). CAMEO Chemicals - NOAA.
  • Piperazine: Human health tier II assessment. (2019, March 8).
  • 1-(4-FLUORO PHENYL) PIPERAZINE CAS No 2252-63-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Piperazine salts: Human health tier II assessment. (2018, October 26).
  • 1-(4-Fluorophenyl)piperazine. (n.d.). PubChem.
  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (2005, October 3). Cole-Parmer.
  • Piperazine compounds as drugs of abuse. (2012, May 1). PubMed.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.